Tecarfarin Sodium
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1004551-83-0 |
|---|---|
Molecular Formula |
C21H13F6NaO5 |
Molecular Weight |
482.3 g/mol |
IUPAC Name |
sodium 3-[[4-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)oxycarbonylphenyl]methyl]-2-oxochromen-4-olate |
InChI |
InChI=1S/C21H14F6O5.Na/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30;/h2-9,28H,10H2,1H3;/q;+1/p-1 |
InChI Key |
DTAROZQXDYVCQR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
60 TIS 99, ATI-5923, ATI-5923 Sodium salt, Tecarfarin sodium |
Origin of Product |
United States |
Foundational & Exploratory
Tecarfarin Sodium and its Mechanism of Action on VKORC1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecarfarin sodium is a novel oral anticoagulant that, like warfarin, acts as a vitamin K antagonist. Its primary mechanism of action involves the inhibition of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is a critical component of the vitamin K cycle, a metabolic pathway essential for the post-translational modification (gamma-carboxylation) of several blood coagulation factors. Unlike warfarin, which is metabolized by the highly polymorphic cytochrome P450 (CYP) enzyme system, tecarfarin is primarily metabolized by carboxylesterases.[1][2] This key difference in metabolism suggests that tecarfarin may offer a more predictable anticoagulant response, with potentially fewer drug-drug interactions and a reduced impact of genetic variations in CYP enzymes.[1][2] This guide provides an in-depth technical overview of tecarfarin's mechanism of action on VKORC1, supported by quantitative data, detailed experimental protocols, and visual diagrams.
The Vitamin K Cycle and the Role of VKORC1
The vitamin K cycle is a crucial physiological process that facilitates the activation of vitamin K-dependent proteins, including coagulation factors II, VII, IX, and X.[3] The cycle involves the conversion of vitamin K between three forms: quinone, hydroquinone, and epoxide.
-
Reduction of Vitamin K Quinone: Dietary vitamin K in its quinone form is reduced to the active hydroquinone form.
-
Gamma-Carboxylation: Vitamin K hydroquinone serves as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamic acid residues on vitamin K-dependent proteins. This carboxylation is essential for their biological activity, enabling them to bind calcium and participate in the coagulation cascade.
-
Oxidation to Vitamin K Epoxide: During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide.
-
Reduction of Vitamin K Epoxide: VKORC1, an integral membrane protein located in the endoplasmic reticulum, catalyzes the reduction of vitamin K epoxide back to vitamin K quinone, thus completing the cycle and regenerating the substrate for the initial reduction step.[4][5]
By inhibiting VKORC1, vitamin K antagonists like tecarfarin disrupt this cycle, leading to a depletion of the active vitamin K hydroquinone. This, in turn, impairs the gamma-carboxylation of clotting factors, resulting in the production of under-carboxylated, inactive forms and a subsequent reduction in blood coagulability.
Mechanism of Action of Tecarfarin on VKORC1
This compound is a non-competitive inhibitor of VKORC1.[3][6] This means that tecarfarin binds to a site on the enzyme that is distinct from the active site where the substrate (vitamin K epoxide) binds. The binding of tecarfarin to this allosteric site induces a conformational change in the enzyme, which reduces its catalytic activity without preventing the substrate from binding.
The non-competitive nature of tecarfarin's inhibition is a key characteristic that differentiates its interaction with VKORC1 from some other inhibitors. This mechanism implies that increasing the concentration of the substrate (vitamin K epoxide) will not overcome the inhibitory effect of tecarfarin.
Signaling Pathway of Tecarfarin's Action
The following diagram illustrates the vitamin K cycle and the point of inhibition by tecarfarin.
Caption: The Vitamin K cycle and Tecarfarin's point of inhibition.
Quantitative Data
The following tables summarize the key quantitative data regarding the interaction of tecarfarin with VKORC1 and its clinical effects.
In Vitro Inhibition of Human Liver Microsomal VKORC1
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| Tecarfarin | 0.67[3] | 0.49 - 0.63[3] | Non-competitive[3] |
| Warfarin | 0.84[3] | 0.53 - 0.69[3] | Non-competitive[3] |
| ATI-5900 (metabolite) | 270[3] | 273 - 423[3] | Poor inhibitor[3] |
Clinical Efficacy from the EMBRACE-AC Trial
| Parameter | Tecarfarin (n=303) | Warfarin (n=304) | p-value |
| Time in Therapeutic Range (TTR) | 72.3%[7] | 71.5%[7] | 0.51[7] |
| TTR in patients on CYP2C9-interacting drugs | 72.2% (n=92)[7] | 69.9% (n=87)[7] | 0.15[7] |
| TTR in patients with CYP2C9 variant allele and on interacting drugs | 76.5% (n=24)[7] | 69.5% (n=31)[7] | 0.09[7] |
Note: Specific TTR data broken down by VKORC1 genotype from the EMBRACE-AC trial were not publicly available in the reviewed literature.
Experimental Protocols
VKORC1 Inhibition Assay Using Human Liver Microsomes
This protocol is based on the methodology described by Bowersox et al. (2010).[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of tecarfarin on VKORC1 activity in human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
This compound
-
Warfarin (as a comparator)
-
ATI-5900 (tecarfarin metabolite)
-
Vitamin K1 epoxide (substrate)
-
Dithiothreitol (DTT) as a reducing agent
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.4)
-
Internal standard (e.g., Vitamin K2)
-
Acetonitrile or other suitable organic solvent for extraction
-
HPLC system with a suitable column (e.g., C18) and a fluorescence detector
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of tecarfarin, warfarin, and ATI-5900 in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of vitamin K1 epoxide.
-
Prepare the incubation buffer containing DTT.
-
-
IC50 Determination:
-
In duplicate, incubate HLM with a fixed concentration of vitamin K1 epoxide (e.g., 3.25 µM) and varying concentrations of the test compounds (tecarfarin, warfarin, ATI-5900).
-
Include a control incubation with no inhibitor to determine 100% enzyme activity.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by HPLC to quantify the amount of vitamin K1 formed. The fluorescence detector should be optimized for Vitamin K1 detection (excitation ~244 nm, emission ~430 nm).[3]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Ki Determination (for non-competitive inhibition):
-
Perform a series of kinetic experiments with varying concentrations of the substrate (vitamin K1 epoxide) at several fixed concentrations of the inhibitor (tecarfarin or warfarin).
-
For each inhibitor concentration, determine the initial reaction velocities at each substrate concentration.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
For a non-competitive inhibitor, the lines on the Lineweaver-Burk plot will intersect on the x-axis.
-
The Ki can be determined from a secondary plot of the y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.
-
Experimental Workflow for VKORC1 Inhibition Assay
Caption: Workflow for the in vitro VKORC1 inhibition assay.
Conclusion
This compound is a non-competitive inhibitor of VKORC1, a key enzyme in the vitamin K cycle. Its in vitro potency is comparable to that of warfarin. The primary distinguishing feature of tecarfarin is its metabolism by carboxylesterases, which avoids the complexities associated with the CYP450 system that metabolizes warfarin. This characteristic suggests a potential for a more predictable anticoagulant response, particularly in patients with genetic variations in CYP enzymes or those taking concomitant medications that interact with the CYP450 pathway. While the EMBRACE-AC trial did not demonstrate overall superiority of tecarfarin over well-managed warfarin in terms of TTR, it did show favorable trends in certain patient subpopulations. Further research, particularly focusing on the impact of VKORC1 genotypes on tecarfarin's efficacy and dosing, will be crucial in fully elucidating its clinical utility and potential advantages in specific patient populations. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of anticoagulation.
References
- 1. researchgate.net [researchgate.net]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cadrenal.com [cadrenal.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A randomised, double blind comparison of tecarfarin, a novel vitamin K antagonist, with warfarin. The EmbraceAC Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Structural and Mechanistic Divergence of Tecarfarin and Warfarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and functional distinctions between Tecarfarin and warfarin, two vitamin K antagonists utilized for anticoagulation. Tecarfarin was developed to address the well-documented limitations of warfarin, primarily its variable metabolism and numerous drug interactions. This document will delve into the core chemical differences, their impact on metabolic pathways, and the resulting clinical implications, supported by quantitative data and detailed experimental insights.
Core Structural Differences: A Tale of Two Molecules
At the heart of their divergent pharmacological profiles lie fundamental differences in their chemical structures. While both molecules share a 4-hydroxycoumarin core essential for their anticoagulant activity, the key distinction is found in their side chains.
Warfarin , a racemic mixture of (R)- and (S)-enantiomers, possesses a phenylbutyl side chain. This structural feature renders it a substrate for the cytochrome P450 (CYP) enzyme system, particularly CYP2C9, for its metabolism.[1][2]
Tecarfarin , in contrast, was specifically designed with a hexafluoroisopropanol ester moiety.[3] This structural modification directs its metabolism away from the CYP450 pathway and towards hydrolysis by carboxylesterases.[4][5]

Figure 1: Chemical Structure of Warfarin.

Figure 2: Chemical Structure of Tecarfarin.
Mechanism of Action: A Shared Target
Both Tecarfarin and warfarin exert their anticoagulant effects by competitively inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1).[4][6] This enzyme is a critical component of the vitamin K cycle, responsible for converting vitamin K epoxide back to its active, reduced form. This reduced vitamin K is an essential cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent clotting factors (II, VII, IX, and X) and regulatory proteins C and S.[1][7] By inhibiting VKORC1, both drugs lead to the production of under-carboxylated, inactive clotting factors, thereby reducing the propensity for blood clot formation.[1][7]
Diagram 1: The Vitamin K Epoxide Reductase (VKOR) Cycle and the inhibitory action of Warfarin and Tecarfarin.
Metabolic Pathways: The Critical Point of Divergence
The most significant distinction between Tecarfarin and warfarin lies in their metabolic pathways. This difference is the primary driver behind Tecarfarin's development and its potential for a more predictable clinical profile.
Warfarin's Metabolism: Warfarin is metabolized primarily by the hepatic cytochrome P450 system. The more potent (S)-enantiomer is predominantly metabolized by CYP2C9, while the (R)-enantiomer is metabolized by multiple CYPs, including CYP1A2, CYP2C19, and CYP3A4.[1][2] This reliance on the CYP450 system, particularly CYP2C9, makes warfarin susceptible to:
-
Genetic Polymorphisms: Variations in the CYP2C9 gene can significantly alter warfarin metabolism, leading to a wide inter-individual variability in dose requirements and an increased risk of adverse events.[8][9][10]
-
Drug-Drug Interactions: Many commonly prescribed medications can either inhibit or induce CYP2C9 activity, leading to unpredictable fluctuations in warfarin's anticoagulant effect.[7]
Tecarfarin's Metabolism: Tecarfarin was engineered to bypass the polymorphic CYP450 system. It is primarily metabolized via hydrolysis by human carboxylesterase 2 (hCE-2) to a single, inactive metabolite, ATI-5900.[3][4][5] This metabolic pathway offers several potential advantages:
-
Reduced Genetic Variability: The influence of CYP2C9 polymorphisms on Tecarfarin's metabolism is eliminated.
-
Fewer Drug-Drug Interactions: The potential for interactions with drugs that inhibit or induce CYP enzymes is significantly reduced.[4][11]
Diagram 2: A comparative overview of the metabolic pathways of Warfarin and Tecarfarin.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the pharmacokinetics and pharmacodynamics of Tecarfarin and warfarin.
Table 1: In Vitro VKORC1 Inhibition
| Compound | IC50 (µM) | Inhibition Type |
| Tecarfarin | 0.67[4] | Non-competitive[4] |
| Warfarin | 0.84[4] | Non-competitive[4] |
| ATI-5900 (Tecarfarin Metabolite) | 270[4] | Poor inhibitor[4] |
Table 2: Comparative Pharmacokinetics in Healthy Volunteers and Patients with Chronic Kidney Disease (CKD)
| Parameter | Warfarin | Tecarfarin | Reference |
| Elimination Half-life (Healthy Volunteers) | 20-60 hours[1] | 87-136 hours[11][12] | [1][11][12] |
| Metabolism | CYP2C9 (major), other CYPs[1][6] | Carboxylesterases (hCE-2)[4][5] | [1][4][5][6] |
| Effect of Severe CKD on Plasma Concentration | Increased (S-warfarin: 44%, R,S-warfarin: 27%)[11][13] | Minimally affected (<15% increase)[11][13] | [11][13] |
| Effect of Severe CKD on Elimination Half-life | Increased (S-warfarin: 20%, R,S-warfarin: 8%)[11] | Decreased by 8%[11] | [11] |
Table 3: Clinical Trial Data (EmbraceAC Trial)
| Parameter | Warfarin | Tecarfarin | p-value | Reference |
| Time in Therapeutic Range (TTR) - Overall | 71.5% | 72.3% | 0.51 | [14] |
| TTR in patients on CYP2C9 interacting drugs | 69.9% | 72.2% | 0.15 | [14] |
| TTR in patients with CYP2C9 variant and on interacting drugs | 69.5% | 76.5% | 0.09 | [14] |
Experimental Protocols
In Vitro VKORC1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Tecarfarin, warfarin, and ATI-5900 on human liver microsomal VKORC1 activity.[4]
Methodology:
-
Human liver microsomes were used as the source of VKORC1.
-
Experimental incubations were performed in duplicate at a Vitamin K1 epoxide concentration of 3.25 µM.[4]
-
Varying concentrations of Tecarfarin, warfarin, and ATI-5900 were added to the incubations.
-
The rate of conversion of vitamin K1 epoxide to vitamin K1 was measured to determine VKORC1 activity.
-
IC50 values were calculated from the concentration-response curves.[4]
Diagram 3: Experimental workflow for the in vitro VKORC1 inhibition assay.
Pharmacokinetic Study in Patients with Chronic Kidney Disease
Objective: To evaluate the effect of severe chronic kidney disease on the pharmacokinetics of a single dose of Tecarfarin versus warfarin.[13]
Methodology:
-
A randomized, crossover study was conducted with subjects having severe CKD (eGFR < 30 mL/min, not on dialysis) and matched healthy volunteers.[13]
-
Each participant received a single oral dose of either 10 mg of warfarin or 30 mg of Tecarfarin.[13]
-
A washout period was observed before the subjects were crossed over to the other drug.
-
Serial blood samples were collected over time to measure plasma concentrations of the drugs and their metabolites.
-
Pharmacokinetic parameters, including Cmax, tmax, AUC, clearance, and half-life, were calculated and compared between the CKD and healthy volunteer groups for both drugs.[13]
Diagram 4: Experimental workflow for the pharmacokinetic study in patients with chronic kidney disease.
Conclusion
Tecarfarin represents a structurally informed approach to overcome the well-established metabolic liabilities of warfarin. By redirecting metabolism from the highly variable CYP450 system to the more predictable carboxylesterase pathway, Tecarfarin offers the potential for more stable anticoagulation, particularly in patients with genetic variations in CYP2C9 or those taking concomitant medications that interact with this enzyme system. While both drugs share the same mechanism of action by inhibiting VKORC1, their distinct metabolic fates underscore a significant advancement in the development of vitamin K antagonists. Further clinical investigation is warranted to fully elucidate the clinical benefits of Tecarfarin in various patient populations.
References
- 1. Warfarin - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. sarms4muscle.com [sarms4muscle.com]
- 4. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. io.nihr.ac.uk [io.nihr.ac.uk]
- 6. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. CYP2C9 Genotype-Dependent Warfarin Pharmacokinetics: Impact of CYP2C9 Genotype on R- and S-Warfarin and Their Oxidative Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Tecarfarin - Wikipedia [en.wikipedia.org]
- 12. Pharmacokinetics and pharmacodynamics of tecarfarin, a novel vitamin K antagonist oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Tecarfarin and Warfarin in Patients with Severe Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A randomised, double blind comparison of tecarfarin, a novel vitamin K antagonist, with warfarin. The EmbraceAC Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Tecarfarin Sodium's Effect on Gamma-Carboxylation of Vitamin K-Dependent Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecarfarin sodium (ATI-5923) is a novel, orally active vitamin K antagonist (VKA) that acts as a potent inhibitor of vitamin K epoxide reductase (VKOR). This inhibition disrupts the vitamin K cycle, a critical pathway for the post-translational gamma-carboxylation of several glutamate (Glu) residues to gamma-carboxyglutamate (Gla) on vitamin K-dependent proteins. This modification is essential for the biological activity of coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S. Unlike traditional coumarin anticoagulants such as warfarin, tecarfarin is primarily metabolized by carboxylesterases, bypassing the highly polymorphic cytochrome P450 (CYP) system, particularly CYP2C9. This characteristic suggests a more predictable anticoagulant response and a reduced potential for drug-drug interactions. This guide provides an in-depth technical overview of tecarfarin's mechanism of action, its effects on vitamin K-dependent proteins, and relevant experimental data and protocols.
Introduction
Vitamin K-dependent gamma-carboxylation is a crucial post-translational modification that confers calcium-binding properties to a specific class of proteins, enabling their interaction with phospholipid membranes and subsequent biological activity.[1][2][3] In the coagulation cascade, the gamma-carboxylation of factors II, VII, IX, and X is a prerequisite for their activation and the formation of a stable fibrin clot.[1] The vitamin K cycle, a salvage pathway for vitamin K, is central to this process. Vitamin K epoxide reductase (VKOR) is the rate-limiting enzyme in this cycle, responsible for converting vitamin K epoxide back to its active hydroquinone form.[1]
Warfarin, the long-standing oral anticoagulant, exerts its effect by inhibiting VKOR.[1] However, its clinical use is complicated by a narrow therapeutic window, significant inter-individual variability in dose response due to genetic polymorphisms in VKORC1 and CYP2C9, and numerous drug-drug and drug-food interactions.[4] Tecarfarin was developed to address these limitations.[5]
Mechanism of Action of this compound
Tecarfarin is a non-competitive inhibitor of VKORC1.[6][7][8] By blocking this enzyme, tecarfarin depletes the pool of reduced vitamin K, thereby impairing the function of gamma-glutamyl carboxylase (GGCX), the enzyme that catalyzes the carboxylation of glutamate residues.[1][3] This leads to the production of under-carboxylated, and therefore functionally inactive, vitamin K-dependent coagulation factors and anticoagulant proteins.[9] The net effect is a dose-dependent reduction in the pro-coagulant state.
The anticoagulant effect of tecarfarin can be reversed by the administration of vitamin K1, which provides a substrate for the vitamin K cycle that can overcome the enzymatic blockade.[6][10]
Signaling Pathway: The Vitamin K Cycle and the Effect of Tecarfarin
Caption: The Vitamin K cycle and the inhibitory action of Tecarfarin on VKOR.
Quantitative Data on Tecarfarin's Effects
The following tables summarize key quantitative data from preclinical and clinical studies of tecarfarin.
Table 1: In Vitro VKORC1 Inhibition
| Compound | IC50 (µM) in Human Liver Microsomes | Inhibition Type | Reference |
| Tecarfarin | 0.67 | Non-competitive | [6] |
| Warfarin | 0.84 | Non-competitive | [6] |
| ATI-5900 (metabolite) | 270 | Poor inhibitor | [6] |
Table 2: Pharmacokinetic Properties of Tecarfarin
| Parameter | Value | Species/Population | Reference |
| Elimination Half-life (t1/2) | 87 - 136 hours | Healthy Human Volunteers | [11] |
| Elimination Half-life (t1/2) | 107 - 140 hours | Healthy Human Volunteers (MAD) | [11][12] |
| Elimination Half-life (t1/2) | 2.98 - 6.26 hours | Sprague-Dawley Rats | [13] |
| Oral Bioavailability | 80 - 90% | Sprague-Dawley Rats | [13] |
| Metabolism | Carboxylesterases (CYP450-independent) | Human, Rat, Dog | [6][10][13] |
| Primary Metabolite | ATI-5900 (inactive) | Human, Rat, Dog | [6][13] |
Table 3: Effect on Vitamin K-Dependent Coagulation Factors
| Study | Population | Tecarfarin Effect | Warfarin Effect | Reference |
| Comparative Study | Healthy Human Volunteers | Similar reduction in Factors II, VII, IX, and X at comparable INRs | Similar reduction in Factors II, VII, IX, and X at comparable INRs | [11] |
| Atrial Fibrillation Study | Patients with Atrial Fibrillation | Dose-dependent reduction in Factors II, VII, IX, X, Protein C, and Protein S | Not directly compared in this study | [12] |
| Preclinical Study | Beagle Dogs | Dose-dependent decrease in Factor VII and X activity | Dose-dependent decrease in Factor VII and X activity | [6][10] |
Experimental Protocols
In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay in Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of tecarfarin, warfarin, and their metabolites on VKORC1 activity.
Methodology:
-
Preparation of Microsomes: Pooled human liver microsomes were obtained from a commercial source.
-
Incubation: Microsomal preparations were incubated with vitamin K1 epoxide (3.25 µM) in the presence of a dithiothreitol (DTT) regenerating system.
-
Test Compounds: Tecarfarin, warfarin, and ATI-5900 were added to the incubations at varying concentrations.
-
Reaction Termination: The enzymatic reaction was stopped by the addition of an organic solvent.
-
Analysis: The formation of vitamin K1 was quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.[6]
Assessment of Anticoagulant Effect in Beagle Dogs
Objective: To evaluate the in vivo efficacy and pharmacodynamic effects of tecarfarin compared to warfarin.
Methodology:
-
Animal Model: Male beagle dogs were used for the study.
-
Drug Administration: Tecarfarin and warfarin were administered orally once daily for a specified period. Doses ranged from 0.2 to 0.3 mg/kg.
-
Blood Sampling: Blood samples were collected at predetermined time points.
-
Coagulation Assays: Prothrombin time (PT) and International Normalized Ratio (INR) were measured using standard laboratory techniques.
-
Factor Activity Assays: The activity of vitamin K-dependent coagulation factors (e.g., Factor VII and Factor X) was determined using chromogenic substrate assays.
-
Pharmacokinetic Analysis: Plasma concentrations of tecarfarin, its metabolite ATI-5900, and warfarin were measured using a validated LC-MS/MS method.[6][10]
Experimental Workflow: In Vivo Anticoagulation Study
Caption: A representative workflow for an in vivo anticoagulation study.
Metabolic Pathway and Clinical Implications
A key differentiator of tecarfarin from warfarin is its metabolic pathway. Tecarfarin is metabolized by carboxylesterases to a single, inactive metabolite, ATI-5900.[6][10][13] This contrasts with warfarin, which is a racemic mixture metabolized primarily by the CYP450 system, with the more potent S-enantiomer being a substrate for CYP2C9.[4] Genetic variations in CYP2C9 are a major source of inter-individual variability in warfarin dose requirements.[4]
By avoiding the CYP2C9 pathway, tecarfarin's pharmacokinetics are not significantly affected by CYP2C9 genotype or by co-administration of CYP2C9 inhibitors.[6][10][14] This has been demonstrated in studies where the CYP2C9 inhibitor amiodarone significantly increased warfarin levels and its anticoagulant effect, but had no impact on tecarfarin.[6][10] Similarly, tecarfarin's pharmacokinetics are not significantly altered in patients with chronic kidney disease, a condition known to affect warfarin metabolism.[15][16][17]
Logical Relationship: Tecarfarin vs. Warfarin Metabolism
Caption: A comparison of the metabolic pathways of Tecarfarin and Warfarin.
Conclusion
This compound is a novel VKOR inhibitor that effectively reduces the gamma-carboxylation of vitamin K-dependent proteins, leading to a potent anticoagulant effect. Its primary advantage over warfarin lies in its metabolism by carboxylesterases, which circumvents the complexities associated with the CYP450 system. This results in a more predictable pharmacokinetic and pharmacodynamic profile, with a lower potential for variability due to genetic factors and drug-drug interactions. The data presented in this guide underscore the potential of tecarfarin as a valuable alternative for oral anticoagulation therapy, particularly in patient populations where stable anticoagulation is challenging to achieve with traditional VKAs. Further clinical investigation is warranted to fully elucidate its role in various therapeutic settings.
References
- 1. mechanism [ch.ic.ac.uk]
- 2. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Antithrombotic activity of the novel oral anticoagulant, Tecarfarin [Sodium 3-[4-((1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yloxy) carbonyl) benzyl]-2-oxo-2H-chromen-4-olate] in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of tecarfarin, a novel vitamin K antagonist oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Tecarfarin - Wikipedia [en.wikipedia.org]
- 15. Armetheon Announces Positive Results of Pharmacokinetics Study of Tecarfarin versus Warfarin [prnewswire.com]
- 16. Pharmacokinetics of Tecarfarin and Warfarin in Patients with Severe Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Armetheon Announces Positive Results of Pharmacokinetics Study of Tecarfarin versus Warfarin | tctmd.com [tctmd.com]
... early-stage research on Tecarfarin for thrombosis prevention
An In-depth Technical Guide to the Early-Stage Research of Tecarfarin for Thrombosis Prevention
This technical guide provides a comprehensive overview of the early-stage research and development of tecarfarin, a novel vitamin K antagonist designed for the prevention of thrombosis. Tecarfarin (formerly ATI-5923) aims to offer a more predictable and stable anticoagulation profile compared to traditional therapies like warfarin by utilizing a different metabolic pathway, thereby reducing the potential for drug-drug interactions.
Core Mechanism of Action
Tecarfarin is a structural analogue of warfarin and functions as a vitamin K antagonist.[1][2] It exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase (VKOR) enzyme complex.[1][3] This inhibition disrupts the vitamin K cycle, preventing the post-translational gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[1][3] Without this carboxylation, these factors cannot bind calcium and participate effectively in the coagulation cascade, thus prolonging blood clotting time.[1] The anticoagulant efficacy is monitored using the International Normalized Ratio (INR), similar to warfarin.[1]
A key differentiator of tecarfarin is its metabolic pathway. Unlike warfarin, which is metabolized by the cytochrome P450 (CYP450) system (primarily CYP2C9), tecarfarin is hydrolyzed by human carboxylesterase 2 (hCE-2) to a single, inactive metabolite, ATI-5900.[1][2][3] This avoids the genetic variabilities and numerous drug interactions associated with the CYP450 system, promising a more stable and predictable anticoagulant response.[4][5]
Preclinical Studies
Early in vivo pharmacological profiling in beagle dogs demonstrated that tecarfarin's effects on coagulation factors VII and X are similar to warfarin's.[3] These studies, along with in vitro experiments using human liver microsomes, confirmed that VKOR inhibition is the primary mechanism of action.[3] Crucially, co-administration with amiodarone, a known CYP2C9 inhibitor, did not affect the blood levels or anticoagulant activity of tecarfarin, whereas it significantly increased warfarin levels and its anticoagulant effect.[3]
Early-Stage Clinical Research
Tecarfarin has been evaluated in eleven human clinical trials involving over 1,000 individuals.[6][7] Early-phase trials in healthy volunteers were designed to assess its pharmacokinetics (PK), pharmacodynamics (PD), and safety.
Three key studies were performed in human volunteers: a single ascending dose (SAD) study, a multiple ascending dose (MAD) study, and a comparative study against warfarin.[8][9]
-
Study Design:
-
SAD: 11 cohorts (n=66), with 5 subjects receiving tecarfarin and 1 receiving placebo in each.[8][9]
-
MAD: 7 cohorts (n=43), with 5 volunteers receiving tecarfarin and 1 receiving placebo in each. Dosing continued until the subject's INR reached a target range (TR) of 1.7 to 2.0.[8][9]
-
Comparative: Crossover design (n=28) where subjects received either tecarfarin or warfarin, with doses titrated to an INR target range of 1.5-2.0.[8][9]
-
-
Key Measurements:
Table 1: Pharmacokinetics in Single Ascending Dose (SAD) Study
| Parameter | Result | Citation |
|---|---|---|
| AUC₀₋∞ | Exhibited linearity and dose proportionality | [8] |
| Elimination T₁/₂ | 87 - 136 hours across all doses |[8][9] |
Table 2: Pharmacodynamics and Pharmacokinetics in Multiple Ascending Dose (MAD) Study
| Dose | Effect on INR | Elimination T₁/₂ | Citation |
|---|---|---|---|
| <10 mg | Insignificant effect | 107 - 140 hours | [8][9] |
| 20 mg | 3 subjects reached target range after 2 weeks | 107 - 140 hours | [9] |
| 30 & 40 mg | All subjects reached target range within 5 days | 107 - 140 hours | [9] |
| Steady State | Maintenance dose of 10-20 mg required | 107 - 140 hours |[2][8][9] |
Table 3: Comparative Study: Tecarfarin vs. Warfarin
| Parameter | Tecarfarin | Warfarin | Citation |
|---|---|---|---|
| Target INR Range | 1.5 - 2.0 | 1.5 - 2.0 | [8][9] |
| Mean Dose (Steady State) | 13.9 mg (range 10.0-25.5 mg) | 5.3 mg (range 2.5-9.0 mg) | [8][9] |
| Coagulation Factors (II, VII, IX, X) | Similar concentrations at similar INR levels | Similar concentrations at similar INR levels |[8][9] |
A key advantage of tecarfarin's metabolism is its potential for use in patients with CKD, where warfarin management is complicated.[10]
-
Experimental Protocol: A randomized, crossover study was conducted in subjects with severe CKD (eGFR < 30 mL/min, not on dialysis, n=13) and matched healthy volunteers (n=10). Each participant received a single dose of warfarin (10 mg) and tecarfarin (30 mg) at different times.[10]
Table 4: Pharmacokinetic Comparison in CKD vs. Healthy Volunteers (Single Dose)
| Parameter | (S)-Warfarin | (R,S)-Warfarin | Tecarfarin | Citation |
|---|---|---|---|---|
| Mean Plasma Concentration | ||||
| Increase in CKD vs. Healthy | +44% | +27% | < +15% | [10][11] |
| Elimination Half-Life (T₁/₂) | ||||
| Change in CKD vs. Healthy | +20% | +8% | -8% | [11] |
| Inactive Metabolite (ATI-5900) |
| Increase in CKD vs. Healthy | N/A | N/A | ~8-fold increase |[10] |
These results show that CKD significantly inhibits the metabolism of warfarin but not tecarfarin.[10]
The EMBRACE-AC study was a multi-center, randomized, double-blind trial comparing tecarfarin to warfarin in 607 patients requiring chronic anticoagulation.[12]
-
Primary Endpoint: Time in Therapeutic Range (TTR).
-
Results: The study did not show a statistically significant superiority of tecarfarin over warfarin in the overall population (TTR 72.3% vs 71.5%; p=0.51).[12] However, in a post-hoc analysis excluding INR values while patients were off therapy, tecarfarin showed a significantly higher percentage of INR values in the therapeutic range (68.8% vs. 66.4%; p<0.04).[12] Importantly, no thrombotic events were observed in the tecarfarin group.[11][12]
Safety and Tolerability
Across the early-stage human volunteer studies, tecarfarin was well-tolerated, with no serious adverse events reported.[8][9] In the EMBRACE-AC trial, major bleeding occurred in only 1.6% of subjects receiving tecarfarin.[12] The anticoagulant effect of tecarfarin can be reversed by vitamin K, a readily available antidote.[13][14]
Conclusion of Early-Stage Research
Early-stage research establishes tecarfarin as a novel vitamin K antagonist with a distinct metabolic profile that avoids the CYP450 pathway. Pharmacokinetic and pharmacodynamic studies in healthy volunteers demonstrated dose-proportionality and a predictable anticoagulant response. Studies in patients with chronic kidney disease suggest a significant advantage over warfarin, as tecarfarin's metabolism is not substantially affected by renal impairment. While the Phase II/III EMBRACE-AC trial did not meet its primary endpoint for superiority in a broad population, the data suggest a stable anticoagulation profile and a favorable safety record. This foundational research supports the ongoing late-stage clinical development of tecarfarin for specific patient populations where stable anticoagulation is challenging, such as those with end-stage kidney disease or implanted medical devices.[5][15][16]
References
- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Cadrenal Therapeutics' Tecarfarin Advances to Phase 3 for Thrombosis Prevention [trial.medpath.com]
- 6. cadrenal.com [cadrenal.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Pharmacokinetics and pharmacodynamics of tecarfarin, a novel vitamin K antagonist oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 10. Pharmacokinetics of Tecarfarin and Warfarin in Patients with Severe Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tecarfarin - Wikipedia [en.wikipedia.org]
- 12. cadrenal.com [cadrenal.com]
- 13. Armetheon Announces Positive Results of Pharmacokinetics Study of Tecarfarin versus Warfarin [prnewswire.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. cadrenal.com [cadrenal.com]
- 16. firstwordpharma.com [firstwordpharma.com]
Tecarfarin Sodium: A Technical Guide to its Reduced Potential for Drug-Food Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tecarfarin Sodium (formerly ATI-5923) is a novel vitamin K antagonist (VKA) engineered to provide more predictable and stable anticoagulation than traditional VKAs like warfarin. A key design feature of tecarfarin is its unique metabolic pathway, which avoids the cytochrome P450 (CYP) system, a major source of drug-drug and drug-food interactions associated with warfarin. This technical guide provides an in-depth analysis of tecarfarin's mechanism of action, metabolism, and clinical trial data, with a specific focus on its potential for reduced drug-food interactions. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to offer a comprehensive resource for researchers and drug development professionals.
Introduction: The Challenge of VKA Therapy and the Rationale for Tecarfarin
Vitamin K antagonists have been a cornerstone of oral anticoagulation therapy for decades. However, the clinical utility of warfarin, the most widely used VKA, is hampered by its narrow therapeutic window and high inter-individual variability in dose response.[1] This variability is largely attributable to genetic polymorphisms in the CYP2C9 and vitamin K epoxide reductase complex subunit 1 (VKORC1) genes, as well as numerous drug-drug and drug-food interactions.[1] Fluctuations in dietary vitamin K intake, in particular, can significantly impact the international normalized ratio (INR), leading to periods of under- or over-anticoagulation and increasing the risk of thromboembolic or bleeding events.
Tecarfarin was developed to address these limitations. While it shares the same mechanism of action as warfarin—inhibition of VKORC1—it was specifically designed to be metabolized by esterases rather than the CYP450 system.[1] This fundamental difference in metabolic clearance forms the basis for its potential to offer a more predictable anticoagulant response with fewer interactions.
Mechanism of Action: Targeting the Vitamin K Cycle
Tecarfarin, like warfarin, is a vitamin K antagonist that inhibits the vitamin K epoxide reductase (VKOR) enzyme.[2] This enzyme is a critical component of the vitamin K cycle, which is essential for the gamma-carboxylation and subsequent activation of several clotting factors (II, VII, IX, and X) and the anticoagulant proteins C and S.[2] By inhibiting VKOR, tecarfarin reduces the regeneration of vitamin K hydroquinone, the active form of vitamin K, thereby impairing the synthesis of functional clotting factors and exerting its anticoagulant effect. The anticoagulant effect of tecarfarin can be reversed by the administration of vitamin K1.[3]
References
Methodological & Application
Application Notes and Protocols: Tecarfarin Sodium for In Vitro Prothrombin Time (PT) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecarfarin is a novel vitamin K antagonist (VKA) under development as an oral anticoagulant.[1] Similar to warfarin, Tecarfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase (VKOR) enzyme.[2][3] This inhibition disrupts the vitamin K cycle, leading to the production of non-functional vitamin K-dependent coagulation factors II, VII, IX, and X.[3] A key differentiator of Tecarfarin is its metabolism; it is primarily metabolized by esterases rather than the cytochrome P450 (CYP450) system, which is a major pathway for warfarin metabolism.[2] This characteristic suggests a lower potential for drug-drug interactions.[2]
The prothrombin time (PT) assay is a fundamental in vitro coagulation test that evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.[4] It measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a thromboplastin reagent.[4] The PT assay is the standard method for monitoring the efficacy of VKA therapy.[5] Results are often expressed as the International Normalized Ratio (INR), which standardizes PT values across different laboratories and reagents.[5]
These application notes provide a detailed protocol for performing an in vitro prothrombin time assay to evaluate the anticoagulant activity of Tecarfarin Sodium.
Mechanism of Action of Tecarfarin
Tecarfarin is a vitamin K antagonist that targets the vitamin K cycle, which is essential for the synthesis of active coagulation factors in the liver. Specifically, Tecarfarin inhibits the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is responsible for converting inactive vitamin K epoxide back into its active, reduced form. The reduced form of vitamin K is a necessary cofactor for the gamma-carboxylation of glutamic acid residues on vitamin K-dependent clotting factors (II, VII, IX, and X). Without this carboxylation, these clotting factors are released into the circulation in an inactive or partially active form, impairing the coagulation cascade and prolonging the time to clot formation.
Data Presentation
The following table provides representative data on the effect of increasing concentrations of this compound on prothrombin time (PT) and the calculated International Normalized Ratio (INR) in an in vitro setting. This data is for illustrative purposes to demonstrate the expected dose-dependent anticoagulant effect of a Vitamin K antagonist. Actual results may vary depending on the specific experimental conditions, plasma source, and reagents used.
| This compound Concentration (µg/mL) | Mean Prothrombin Time (seconds) | Standard Deviation (seconds) | Calculated INR |
| 0 (Vehicle Control) | 12.5 | 0.4 | 1.0 |
| 1 | 15.2 | 0.6 | 1.3 |
| 5 | 22.8 | 1.1 | 2.1 |
| 10 | 31.5 | 1.5 | 3.0 |
| 20 | 45.1 | 2.2 | 4.5 |
Note: The INR is calculated using the formula: INR = (Patient PT / Mean Normal PT)^ISI. For this representative data, the Mean Normal PT is assumed to be 12.5 seconds and the International Sensitivity Index (ISI) of the thromboplastin reagent is assumed to be 1.0.
Experimental Protocols
Materials and Reagents
-
This compound (powder form)
-
Vehicle for dissolving this compound (e.g., sterile water or appropriate buffer)
-
Pooled normal human plasma, citrated (platelet-poor)
-
Prothrombin time (PT) reagent (containing tissue thromboplastin and calcium chloride)
-
Coagulation analyzer or a temperature-controlled water bath (37°C) and stopwatch
-
Calibrated pipettes and sterile, plastic laboratory consumables
Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) by dissolving the powder in the appropriate vehicle. Ensure complete dissolution.
-
Working Solutions: Prepare a series of working solutions of this compound by serial dilution of the stock solution with the same vehicle to achieve the desired final concentrations for the assay.
In Vitro Prothrombin Time (PT) Assay Protocol
The following protocol is a general guideline and may require optimization based on the specific coagulation analyzer and reagents used.
-
Reagent and Sample Preparation:
-
Thaw the pooled normal human plasma and PT reagent at 37°C.
-
Keep the plasma on ice until ready to use.
-
Ensure all reagents, plasma, and this compound working solutions are at room temperature before starting the experiment.
-
-
Incubation of Plasma with this compound:
-
In a series of labeled test tubes, add a defined volume of the pooled normal human plasma (e.g., 90 µL).
-
To each tube, add a corresponding volume of the this compound working solution or vehicle control (e.g., 10 µL) to achieve the desired final drug concentrations.
-
Gently mix and incubate the plasma-drug mixture at 37°C for a predetermined period (e.g., 2 hours) to allow for the inhibition of vitamin K-dependent clotting factor synthesis to manifest. Note: As Tecarfarin's mechanism involves inhibiting protein synthesis, a pre-incubation period with a system containing the necessary cellular machinery (e.g., liver microsomes) would be required to observe its full effect. For a simplified plasma-based assay, the direct effect on clotting time is measured.
-
-
PT Measurement (Manual Method):
-
Pre-warm the PT reagent to 37°C.
-
For each sample, pipette the pre-incubated plasma-drug mixture (e.g., 100 µL) into a new clean, pre-warmed test tube.
-
Forcibly add the pre-warmed PT reagent (e.g., 200 µL) to the plasma and simultaneously start a stopwatch.
-
Gently tilt the tube back and forth and observe for the formation of the first fibrin strands (clot).
-
Stop the stopwatch as soon as a visible clot is formed and record the time in seconds.
-
Perform each measurement in duplicate or triplicate.
-
-
PT Measurement (Automated Method):
-
Follow the specific instructions for the automated coagulation analyzer.
-
The instrument will automatically dispense the reagent, monitor clot formation, and report the PT in seconds.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the PT values for each this compound concentration.
-
Calculate the INR for each concentration using the formula: INR = (Mean PT of sample / Mean PT of vehicle control)^ISI. The ISI value is provided by the manufacturer of the PT reagent.
-
Experimental Workflow Diagram
References
- 1. Tecarfarin - Wikipedia [en.wikipedia.org]
- 2. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring serum prothrombin in patients treated with warfarin or direct oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. testing.com [testing.com]
Application Notes: Establishing a Murine Model of Deep Vein Thrombosis for Tecarfarin Testing
Introduction Deep vein thrombosis (DVT) is a critical medical condition characterized by the formation of a blood clot within a deep vein, most commonly in the legs. To investigate the pathophysiology of DVT and evaluate novel anticoagulants like Tecarfarin, robust and reproducible animal models are indispensable. Tecarfarin is a novel, orally administered vitamin K antagonist that works by inhibiting vitamin K epoxide reductase (VKOR), thereby impairing the activation of clotting factors II, VII, IX, and X.[1][2] Unlike traditional VKAs such as warfarin, Tecarfarin is metabolized by esterases rather than the cytochrome P450 (CYP450) system, suggesting a more predictable anticoagulant response with fewer drug-drug interactions.[2][3] This document provides a detailed protocol for establishing a stasis-induced murine model of DVT, which is well-suited for assessing the antithrombotic efficacy of Tecarfarin.
Murine Model of Deep Vein Thrombosis: Inferior Vena Cava (IVC) Ligation The stasis-induced DVT model, also known as the IVC ligation model, is a widely used and well-characterized method that mimics the occlusive nature of clinical thrombi.[4] The procedure involves the complete ligation of the inferior vena cava, leading to blood stasis and subsequent thrombus formation. This model produces thrombi of a consistent and predictable size, making it ideal for evaluating the efficacy of anticoagulant therapies.[4][5]
Experimental Workflow and Protocols
The overall experimental process, from animal preparation to final analysis, is outlined below. Adherence to this workflow ensures reproducibility and minimizes variability.
Figure 1: High-level workflow for DVT induction and Tecarfarin evaluation.
Detailed Experimental Protocols
Animals
-
Species: Male C57BL/6 mice are recommended due to their common use and genetic consistency.[5]
-
Age/Weight: 8-12 weeks old, weighing 20-25 grams. Older mice may have more intra-abdominal fat, making surgery more challenging.[6]
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22-24°C) with free access to standard chow and water.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before initiating any experimental procedures.
Tecarfarin Administration
-
Formulation: Prepare Tecarfarin in a suitable vehicle, such as 0.5% methylcellulose, for oral administration.
-
Administration: Administer Tecarfarin or vehicle control via oral gavage. The timing and frequency of dosing should be determined by the specific pharmacokinetic profile of the drug and the study's objectives.
Surgical Procedure: IVC Ligation
-
Anesthesia and Preparation:
-
Anesthetize the mouse with isoflurane (2-5% for induction, 1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.[7][8]
-
Confirm surgical anesthesia by the absence of a pedal withdrawal reflex.
-
Place the animal in a supine position on a heating pad to maintain body temperature.[6] Apply ophthalmic ointment to prevent corneal drying.[7]
-
Shave the abdomen and sterilize the area using alternating scrubs of povidone-iodine and 70% ethanol.
-
-
Surgical Exposure:
-
IVC Dissection and Ligation:
-
Using blunt dissection, carefully separate the IVC from the aorta and surrounding connective tissue just caudal to the renal veins.[6]
-
Ligate all visible side branches and posterior branches of the IVC between the renal veins and the iliac bifurcation using 7-0 prolene sutures or cauterization.[7][10] This is a critical step to ensure complete stasis and prevent variability in thrombus size.[6][8]
-
Pass a 6-0 or 7-0 silk suture underneath the isolated IVC and ligate it completely to induce total blood stasis.[6][7]
-
-
Closure and Recovery:
-
Return the intestines to the abdominal cavity.
-
Close the abdominal wall muscle layer with 5-0 absorbable sutures and the skin with wound clips or non-absorbable sutures.[9]
-
Administer post-operative analgesia as per institutional guidelines.
-
Allow the animal to recover in a clean, warm cage and monitor until fully ambulatory.[7]
-
Sample Collection and Endpoint Analysis
-
Timing: At a predetermined endpoint (e.g., 48 hours post-ligation for an acute thrombus), re-anesthetize the animal.[5]
-
Blood Collection: Perform cardiac puncture to collect blood into citrate-containing tubes for coagulation assays (Prothrombin Time - PT, activated Partial Thromboplastin Time - aPTT) and plasma-based factor activity analysis.
-
Thrombus Harvesting:
-
Re-open the abdominal incision and expose the ligated IVC.
-
Excise the thrombosed IVC segment.
-
Longitudinally open the vessel and carefully remove the thrombus.
-
Blot the thrombus to remove excess blood and immediately record its wet weight. Thrombus weight is a primary endpoint for efficacy.[11]
-
Data Presentation
All quantitative data should be tabulated for clarity and ease of comparison between treatment groups.
Table 1: Thrombus Weight and Coagulation Parameters
| Treatment Group | N | Dose (mg/kg) | Thrombus Weight (mg) | Prothrombin Time (s) | aPTT (s) |
|---|---|---|---|---|---|
| Vehicle Control | 10 | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Tecarfarin | 10 | Low | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Tecarfarin | 10 | Mid | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Tecarfarin | 10 | High | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Vitamin K-Dependent Coagulation Factor Activity
| Treatment Group | N | Dose (mg/kg) | Factor II Activity (%) | Factor VII Activity (%) | Factor IX Activity (%) | Factor X Activity (%) |
|---|---|---|---|---|---|---|
| Vehicle Control | 10 | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Tecarfarin | 10 | Low | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Tecarfarin | 10 | Mid | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Tecarfarin | 10 | High | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Tecarfarin Mechanism of Action
Tecarfarin exerts its anticoagulant effect by inhibiting the Vitamin K cycle, which is essential for the activation of specific clotting factors that drive the coagulation cascade.
Figure 2: Tecarfarin inhibits VKORC1, blocking the Vitamin K cycle and preventing the activation of coagulation factors.
References
- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Deep Vein Thrombosis Induced by Stasis in Mice Monitored by High Frequency Ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis [app.jove.com]
- 10. Critical Review of Mouse Models of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-MS/MS Method for the Quantification of Tecarfarin in Rat Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tecarfarin is a novel oral anticoagulant that acts as a vitamin K antagonist. Unlike traditional coumarin-based anticoagulants such as warfarin, tecarfarin is primarily metabolized by carboxylesterases rather than the cytochrome P450 system. This characteristic potentially reduces the incidence of drug-drug interactions and variability in patient response due to genetic polymorphisms in CYP enzymes. To support preclinical pharmacokinetic and toxicokinetic studies, a sensitive, specific, and robust analytical method for the quantification of tecarfarin in biological matrices is essential. This application note details a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of tecarfarin in rat plasma.
Experimental Protocols
1. Materials and Reagents
-
Tecarfarin reference standard (≥98% purity)
-
Warfarin-d5 (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (K2-EDTA as anticoagulant)
2. Standard Solutions and Quality Control Samples
-
Primary Stock Solutions: Prepare individual stock solutions of tecarfarin and warfarin-d5 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the tecarfarin stock solution with 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the warfarin-d5 stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank rat plasma with the appropriate working standard solutions to prepare CC samples at concentrations ranging from 1 to 2000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 1500 ng/mL).
3. Sample Preparation: Protein Precipitation
-
Thaw frozen rat plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample (CC, QC, or unknown).
-
Add 150 µL of the internal standard working solution (100 ng/mL warfarin-d5 in acetonitrile).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial with an insert.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.
4. HPLC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system, is proposed.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Autosampler Temp. | 10°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Tecarfarin: m/z 459.1 → 161.0 Warfarin-d5 (IS): m/z 312.1 → 166.0 |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Collision Energy | Tecarfarin: 25 eV Warfarin-d5: 20 eV |
Data Presentation
The following tables summarize hypothetical data from a method validation study based on FDA guidelines for bioanalytical method validation.
Table 3: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Tecarfarin | 1 - 2000 | y = 0.0025x + 0.0012 | > 0.995 |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 3 | < 10% | ± 10% | < 10% | ± 10% |
| Medium | 300 | < 10% | ± 10% | < 10% | ± 10% |
| High | 1500 | < 10% | ± 10% | < 10% | ± 10% |
Table 5: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 98.1 |
| High | 1500 | 95.1 | 101.3 |
Mandatory Visualization
Caption: Experimental workflow for Tecarfarin quantification in rat plasma.
Tecarfarin in End-Stage Renal Disease and Thrombosis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tecarfarin, a novel vitamin K antagonist, and its potential application in the management of thrombosis in patients with end-stage renal disease (ESRD). This document summarizes key quantitative data from clinical studies, outlines detailed experimental protocols, and provides visualizations of relevant pathways and workflows.
Introduction
Tecarfarin (ATI-5923) is a next-generation oral anticoagulant that, like warfarin, functions by inhibiting the vitamin K epoxide reductase (VKOR) enzyme complex.[1][2] This inhibition disrupts the activation of vitamin K-dependent clotting factors II, VII, IX, and X, thereby exerting an anticoagulant effect.[1] A key differentiating feature of Tecarfarin is its metabolic pathway. Unlike warfarin, which is metabolized by the highly variable cytochrome P450 (CYP450) system, particularly CYP2C9, Tecarfarin is primarily inactivated by carboxylesterase 2 (CES2) to a single, inactive metabolite.[1][3] This distinct metabolic route suggests a lower potential for drug-drug interactions and a more predictable anticoagulant response, especially in patient populations with comorbidities and polypharmacy, such as those with ESRD.[3][4]
Patients with ESRD are at a heightened risk for both thrombotic and bleeding events, making anticoagulation therapy particularly challenging.[5] The altered metabolic environment in renal impairment can significantly impact the pharmacokinetics and pharmacodynamics of many drugs, including warfarin.[5][6] Tecarfarin's unique metabolic profile makes it a promising candidate for providing stable anticoagulation in this vulnerable patient population.[7] Clinical trials have been initiated to evaluate the safety and efficacy of Tecarfarin in patients with ESRD.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies of Tecarfarin, with a focus on patients with renal impairment.
Table 1: Pharmacokinetic Parameters of Single-Dose Tecarfarin (30 mg) and Warfarin (10 mg) in Subjects with Severe Chronic Kidney Disease (CKD) vs. Healthy Volunteers. [9]
| Parameter | Tecarfarin in CKD (n=13) | Tecarfarin in Healthy Volunteers (n=10) | Warfarin in CKD (n=13) | Warfarin in Healthy Volunteers (n=10) |
| Mean Plasma Concentration | <15% higher than healthy volunteers | Baseline | 27% higher (R,S-warfarin) to 44% higher (S-warfarin) than healthy volunteers | Baseline |
| Elimination Half-life (t½) | Decreased by 8% | Baseline | Increased by 8% (R,S-warfarin) to 20% (S-warfarin) | Baseline |
| Inactive Metabolite (ATI-5900) Concentration | ~8-fold increase | Baseline | Not Applicable | Not Applicable |
Table 2: Dosing and INR Response from a Multiple Ascending Dose Study of Tecarfarin in Healthy Volunteers. [3][10]
| Tecarfarin Dose | Effect on INR | Time to Target INR (1.7-2.0) | Steady State Dose for Target INR |
| <10 mg | Insignificant | Not achieved | Not Applicable |
| 20 mg | Target range reached in 3 subjects | ~2 weeks | 10-20 mg |
| 30 mg & 40 mg | All subjects reached target range | Within 5 days | 10-20 mg (required down-titration) |
Table 3: Comparative Efficacy of Tecarfarin and Warfarin in the EmbraceAC Phase 2/3 Trial. [4][11]
| Parameter | Tecarfarin (n=303) | Warfarin (n=304) | p-value |
| Time in Therapeutic Range (TTR) | 72.3% | 71.5% | 0.51 |
| TTR in patients on CYP2C9 interacting drugs | 72.2% (n=92) | 69.9% (n=87) | 0.15 |
| TTR in patients with CYP2C9 variant and on interacting drugs | 76.5% (n=24) | 69.5% (n=31) | 0.09 |
| Major Bleeding Events | 1.6% | Not specified | Not specified |
| Thrombotic Events | 0 | Not specified | Not specified |
Experimental Protocols
Protocol 1: Pharmacokinetic and Pharmacodynamic Assessment of Tecarfarin in Patients with End-Stage Renal Disease
Objective: To characterize the single-dose pharmacokinetics and pharmacodynamics of Tecarfarin in patients with ESRD compared to healthy subjects.
Study Design: A single-center, open-label, crossover study.
Participant Population:
-
ESRD Group: Patients with an estimated glomerular filtration rate (eGFR) < 15 mL/min/1.73m², including those on dialysis.
-
Control Group: Healthy volunteers with normal renal function.
Methodology:
-
Inclusion/Exclusion Criteria:
-
Inclusion: Age 18-75 years, willing to provide informed consent. For the ESRD group, a confirmed diagnosis of ESRD. For the control group, no history of kidney disease.
-
Exclusion: Known hypersensitivity to vitamin K antagonists, active bleeding, recent major surgery, pregnancy, or lactation.
-
-
Drug Administration:
-
Participants will receive a single oral dose of 30 mg Tecarfarin.
-
A washout period of at least 2 weeks will precede the administration of the comparator drug (e.g., 10 mg warfarin) in a crossover design.
-
-
Pharmacokinetic Sampling:
-
Serial blood samples will be collected at pre-dose (0 hours) and at 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 192 hours post-dose.
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of Tecarfarin and its inactive metabolite, ATI-5900, will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Pharmacodynamic Assessment:
-
International Normalized Ratio (INR) will be measured from blood samples collected at the same time points as the pharmacokinetic samples.
-
Activity of vitamin K-dependent clotting factors (II, VII, IX, and X) will be measured at pre-dose and at 24, 72, and 120 hours post-dose.
-
-
Data Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, AUC, and t½ will be calculated using non-compartmental analysis.
-
The relationship between Tecarfarin plasma concentration and INR will be modeled.
-
Protocol 2: Evaluation of Tecarfarin for Thrombosis Prevention in ESRD Patients on Hemodialysis (Based on planned clinical trials)
Objective: To evaluate the safety and efficacy of Tecarfarin for the prevention of thrombotic events in ESRD patients requiring chronic anticoagulation.
Study Design: A multicenter, randomized, open-label, active-control trial (e.g., vs. warfarin).
Participant Population: ESRD patients on maintenance hemodialysis with an indication for chronic anticoagulation (e.g., atrial fibrillation, history of venous thromboembolism).
Methodology:
-
Inclusion/Exclusion Criteria:
-
Inclusion: Age ≥ 18 years, on hemodialysis for at least 3 months, indication for oral anticoagulation.
-
Exclusion: High bleeding risk, contraindication to anticoagulation, life expectancy < 6 months.
-
-
Randomization and Blinding:
-
Patients will be randomized in a 1:1 ratio to receive either Tecarfarin or warfarin.
-
The study will be open-label due to the need for frequent INR monitoring and dose adjustments.
-
-
Dosing and Monitoring:
-
Tecarfarin Group: Starting dose of 10-15 mg/day, with dose adjustments to maintain a target INR of 2.0-3.0. INR will be monitored at least weekly during the initiation phase, then at least monthly once stable.
-
Warfarin Group: Dosing will follow standard of care, with adjustments to maintain a target INR of 2.0-3.0. INR monitoring frequency will be the same as the Tecarfarin group.
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: Composite of all-cause mortality, stroke, and systemic embolism.
-
Primary Safety Endpoint: Major bleeding events, as defined by the International Society on Thrombosis and Haemostasis (ISTH) criteria.
-
Secondary Endpoints: Time in therapeutic INR range (TTR), incidence of minor bleeding, and thrombotic events related to dialysis access.
-
-
Study Duration: Patients will be treated and followed for a minimum of 12 months.
Visualizations
Signaling Pathway of Tecarfarin's Anticoagulant Action
Caption: Mechanism of action of Tecarfarin in inhibiting the vitamin K cycle.
Experimental Workflow for the Pharmacokinetic Study
Caption: Workflow for the pharmacokinetic and pharmacodynamic assessment of Tecarfarin.
Logical Relationship of Tecarfarin's Metabolism and Reduced Drug Interactions
Caption: Metabolic pathways of Warfarin vs. Tecarfarin and implications for drug interactions.
References
- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. ahajournals.org [ahajournals.org]
- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 4. A randomised, double blind comparison of tecarfarin, a novel vitamin K antagonist, with warfarin. The EmbraceAC Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tecarfarin - Cadrenal Therapeutics - AdisInsight [adisinsight.springer.com]
- 6. Cadrenal Therapeutics' Tecarfarin Advances to Phase 3 for Thrombosis Prevention [trial.medpath.com]
- 7. cadrenal.com [cadrenal.com]
- 8. Cadrenal Therapeutics Announces Clinical Trial Initiation Plans for Tecarfarin in Patients with End-Stage Kidney Disease (ESKD) Transitioning to Dialysis | Nasdaq [nasdaq.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Pharmacokinetics and pharmacodynamics of tecarfarin, a novel vitamin K antagonist oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cadrenal.com [cadrenal.com]
Application Notes and Protocols: Experimental Design for Assessing Tecarfarin Efficacy in Left Ventricular Assist Device (LVAD) Models
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive experimental framework for evaluating the efficacy and safety of Tecarfarin, a novel Vitamin K antagonist, as an anticoagulant therapy for patients with Left Ventricular Assist Devices (LVADs).
Introduction
Patients with Left Ventricular Assist Devices (LVADs) require lifelong anticoagulation to mitigate the risk of thromboembolic events, a major cause of morbidity and mortality.[1][2] Warfarin, the current standard of care, presents significant management challenges due to its narrow therapeutic window, numerous drug and food interactions, and the need for frequent international normalized ratio (INR) monitoring.[3][4]
Tecarfarin is a novel Vitamin K antagonist (VKA) that, like warfarin, inhibits the Vitamin K epoxide reductase (VKOR) enzyme complex.[5][6][7] A key differentiating feature of Tecarfarin is its metabolism primarily through carboxylesterases rather than the cytochrome P450 (CYP450) system.[5][6][7][8] This characteristic suggests a lower potential for drug-drug interactions and a more predictable anticoagulant response, which could be particularly beneficial for LVAD patients who are often on complex medication regimens. Furthermore, studies have shown that Tecarfarin's pharmacokinetics are not significantly impacted by severe renal impairment, a common comorbidity in this patient population.[9][10]
There is a planned pivotal clinical trial, the TECH-LVAD trial, which will assess the efficacy and safety of Tecarfarin in patients with LVADs.[11][12][13][14] Tecarfarin has also been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for this indication.[1][11][15]
These application notes and protocols outline a multi-faceted experimental approach to rigorously evaluate Tecarfarin's potential as a superior alternative to warfarin for LVAD recipients. The proposed studies encompass in vitro, ex vivo, and in vivo models to comprehensively assess its performance.
Signaling Pathway: Tecarfarin's Mechanism of Action
The primary mechanism of action for Tecarfarin is the inhibition of the Vitamin K cycle, which is crucial for the post-translational modification of several clotting factors. By inhibiting the Vitamin K epoxide reductase (VKORC1) enzyme, Tecarfarin prevents the reduction of vitamin K epoxide to its active, reduced form. This, in turn, limits the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S. The result is the production of functionally inactive clotting factors, leading to a prolongation of clotting time and a reduction in the risk of thrombosis.
Experimental Workflow
The assessment of Tecarfarin's efficacy in LVAD models will follow a tiered approach, progressing from in vitro and ex vivo studies to a more complex in vivo animal model. This workflow allows for a comprehensive evaluation of the drug's performance under increasingly physiological conditions.
Experimental Protocols
In Vitro/Ex Vivo Mock Circulation Loop Studies
Objective: To assess the antithrombotic efficacy and hemocompatibility of Tecarfarin in a controlled in vitro environment simulating an LVAD circuit.
Methodology:
-
Mock Circulation Loop Setup: A mock circulatory loop incorporating a clinical-grade LVAD (e.g., HeartMate 3) will be assembled.[3][16] The loop will be primed with a blood-analog fluid and then with fresh human whole blood.
-
Anticoagulation Protocols: Blood will be treated with different anticoagulant regimens:
-
Control (no anticoagulation)
-
Warfarin (target INR 2.0-3.0)
-
Tecarfarin (equivalent therapeutic concentration to achieve target INR 2.0-3.0)
-
Positive control (e.g., a direct thrombin inhibitor)
-
-
Experimental Run: The loop will be run for a predefined period (e.g., 6 hours) under physiological conditions (temperature, flow rate, pressure).
-
Endpoint Analysis:
-
Primary Endpoint: Time to pump thrombosis, detected by a sudden increase in pump power consumption or a drop in flow.
-
Secondary Endpoints:
-
Thrombus Formation: Visual inspection and quantification of thrombus deposition on LVAD components.
-
Hemolysis: Measurement of plasma-free hemoglobin.
-
Platelet Activation: Flow cytometry analysis of platelet surface markers (e.g., P-selectin).
-
Coagulation Markers: Measurement of thrombin-antithrombin (TAT) complexes and D-dimer levels.
-
-
In Vivo Large Animal LVAD Model
Objective: To evaluate the pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety of Tecarfarin in a clinically relevant large animal model of LVAD support.
Methodology:
-
Animal Model: A validated large animal model, such as ovine (sheep) or bovine (calf), will be used due to their anatomical and physiological similarities to humans.[17][18][19][20][21]
-
LVAD Implantation: A clinical-grade LVAD will be surgically implanted in the animals.
-
Anticoagulation Protocol:
-
Animals will be randomized to receive either Warfarin or Tecarfarin.
-
Dosing will be adjusted to maintain a target INR of 2.0-3.0.
-
-
Monitoring and Data Collection (over a 30-90 day period):
-
PK/PD Analysis: Serial blood samples will be collected to determine drug concentrations and INR.
-
Efficacy Assessment:
-
Regular monitoring of LVAD parameters for signs of thrombosis.
-
Echocardiography to detect intracardiac or pump thrombus.
-
-
Safety Assessment:
-
Monitoring for clinical signs of bleeding.
-
Serial complete blood counts (CBC) and coagulation panels.
-
-
Terminal Analysis: At the end of the study, a necropsy will be performed to examine the LVAD and major organs for evidence of thrombosis or hemorrhage.
-
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vitro/Ex Vivo Mock Circulation Loop Results
| Parameter | Control | Warfarin (INR 2.0-3.0) | Tecarfarin (INR 2.0-3.0) |
| Time to Thrombosis (minutes) | |||
| Thrombus Weight (mg) | |||
| Plasma-free Hemoglobin (mg/dL) | |||
| Platelet P-selectin Expression (%) | |||
| TAT Complexes (ng/mL) | |||
| D-dimer (ng/mL) |
Table 2: In Vivo Large Animal Model Results
| Parameter | Warfarin Group | Tecarfarin Group | p-value |
| Time in Therapeutic Range (TTR) (%) | |||
| Incidence of Pump Thrombosis (%) | |||
| Incidence of Major Bleeding (%) | |||
| Incidence of Minor Bleeding (%) | |||
| Change in Hemoglobin (g/dL) | |||
| Terminal Thrombus Score |
Logical Relationships in Experimental Design
The proposed experimental design follows a logical progression, with each phase building upon the findings of the previous one. This approach ensures a thorough and systematic evaluation of Tecarfarin's potential in the context of LVAD therapy.
Conclusion
This comprehensive experimental design provides a robust framework for the preclinical and translational assessment of Tecarfarin for anticoagulation in LVAD patients. The combination of in vitro, ex vivo, and in vivo models will generate the necessary data to understand the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of Tecarfarin in this critical application. The results of these studies will be instrumental in informing the design and execution of future clinical trials and ultimately, in determining the role of Tecarfarin in improving outcomes for this vulnerable patient population.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Published Findings Highlight Tecarfarin's Potential and Reinforce Need for Better Anticoagulation Therapy in LVAD Patients [prnewswire.com]
- 3. ahajournals.org [ahajournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. io.nihr.ac.uk [io.nihr.ac.uk]
- 7. ahajournals.org [ahajournals.org]
- 8. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 9. Tecarfarin - Wikipedia [en.wikipedia.org]
- 10. Armetheon Announces Positive Results of Pharmacokinetics Study of Tecarfarin versus Warfarin | tctmd.com [tctmd.com]
- 11. Cadrenal and Abbott sign agreement for LVAD trial of tecarfarin [medicaldevice-network.com]
- 12. cardiacrhythmnews.com [cardiacrhythmnews.com]
- 13. cadrenal.com [cadrenal.com]
- 14. Zacks Small Cap Research - CVKD: Preparations Continue for Phase 3 Trial of Tecarfarin… [scr.zacks.com]
- 15. cadrenal.com [cadrenal.com]
- 16. researchgate.net [researchgate.net]
- 17. Large animal models for left ventricular assist device research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Large Animal Models for Left Ventricular Assist Device Research and Development | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Animal Models for Mechanical Circulatory Support: A Research Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Tecarfarin Sodium for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Tecarfarin (also known as ATI-5923) is a novel, orally active Vitamin K antagonist (VKA) developed as an anticoagulant.[1][2] It functions as an inhibitor of the Vitamin K epoxide reductase (VKOR) enzyme complex, a mechanism it shares with warfarin.[1][3][4] By inhibiting VKOR, Tecarfarin impairs the activation of vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[3][5][6][7]
A key distinguishing feature of Tecarfarin is its metabolic pathway. Unlike warfarin, which is metabolized by the highly variable cytochrome P450 (CYP450) system, Tecarfarin is primarily metabolized by carboxylesterases to a single inactive metabolite.[1][3][5] This results in a more predictable anticoagulant response with potentially fewer drug-drug interactions, offering a significant advantage in clinical settings.[1][5] These application notes provide detailed protocols for the preparation, storage, and handling of Tecarfarin Sodium for laboratory research.
2.0 Physical and Chemical Properties
This compound is typically supplied as a white powder.[8] It is a structural analogue of warfarin and belongs to the 4-hydroxycoumarin class of organic compounds.[1][4]
| Property | Value | Reference |
| Synonyms | ATI-5923 sodium | [6][7] |
| CAS Number | 1004551-83-0 | [6][8] |
| Molecular Formula | C₂₁H₁₃F₆NaO₅ | [6][8][9] |
| Molecular Weight | 482.31 g/mol | [6] |
| Solubility | Soluble in DMSO. Described as a water-soluble anticoagulant. | [6][8] |
3.0 Preparation of this compound Solutions
Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible experimental results. This compound is soluble in dimethyl sulfoxide (DMSO).[6]
3.1 Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution that can be further diluted to create working solutions for various assays.
Materials:
-
This compound powder (MW: 482.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile vial using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.823 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, briefly sonicate the solution or gently warm it to 37°C to aid dissolution.[6] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[6]
| Parameter | Calculation for 1 mL of 10 mM Stock |
| Target Concentration | 10 mM (0.01 mol/L) |
| Molecular Weight (MW) | 482.31 g/mol |
| Mass Required (Mass = Conc. x Vol. x MW) | 0.01 mol/L x 0.001 L x 482.31 g/mol = 0.004823 g |
| Mass in mg | 4.823 mg |
| Volume of DMSO | 1.0 mL |
4.0 Storage and Stability
Correct storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | As per manufacturer's specifications | Store in a desiccator to protect from moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[6] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[6] |
Note: While specific stability data for this compound in various aqueous buffers is not widely published, it is advisable to prepare fresh dilutions from the DMSO stock for each experiment. As a coumarin derivative similar to warfarin, its stability may be affected by factors such as pH, light, and high temperatures.[10][11]
5.0 Mechanism of Action: VKOR Inhibition
Tecarfarin exerts its anticoagulant effect by inhibiting the Vitamin K cycle, a critical pathway for the post-translational modification (carboxylation) of several clotting factors. The key enzyme in this cycle is the Vitamin K epoxide reductase (VKOR).
-
Activation of Clotting Factors: Vitamin K-dependent clotting factors require carboxylation to become biologically active and bind calcium.
-
Vitamin K as a Cofactor: This carboxylation reaction converts the reduced form of Vitamin K (hydroquinone) into Vitamin K epoxide.
-
Recycling by VKOR: For the cycle to continue, Vitamin K epoxide must be recycled back to its reduced form. This reduction is catalyzed by VKOR.
-
Inhibition by Tecarfarin: Tecarfarin non-competitively inhibits VKOR, preventing the regeneration of reduced Vitamin K.[6][7] This leads to an accumulation of inactive, uncarboxylated clotting factors, thereby reducing the capacity for blood coagulation.[5]
6.0 Experimental Protocols and Workflows
6.1 Workflow: Preparation and Use of this compound
The following diagram outlines the general workflow for handling this compound from receipt to experimental use.
6.2 Protocol: Analytical Quantification Overview
Quantification of Tecarfarin in biological matrices like plasma is typically achieved using high-sensitivity analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a gold standard for such analyses.[12]
Recommended Method: LC-MS/MS
-
Principle: This method separates the analyte (Tecarfarin) from other matrix components using high-performance liquid chromatography (HPLC) and then detects and quantifies it based on its specific mass-to-charge ratio using mass spectrometry.
-
Sample Preparation: Typically involves protein precipitation from plasma samples followed by centrifugation. The resulting supernatant is then diluted and injected into the LC-MS/MS system.
-
Instrumentation: A triple quadrupole mass spectrometer operating in negative ionization mode is effective for Tecarfarin analysis.[3]
| Parameter | Reported Value | Reference |
| Ionization Mode | Negative Ionization MS/MS | [3] |
| Lower Limit of Quantification (in plasma) | 1.0 ng/mL | [3] |
| Linear Dynamic Range (in plasma) | 1 - 1000 ng/mL | [3] |
| Precision | 4.2 - 13.4% | [3] |
| Accuracy | 85 - 105% | [3] |
Logical Framework for Method Selection
The choice of an analytical method depends on the sample matrix and the required sensitivity.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Tecarfarin - Wikipedia [en.wikipedia.org]
- 3. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. io.nihr.ac.uk [io.nihr.ac.uk]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 1004551-83-0 | EQB55183 | Biosynth [biosynth.com]
- 9. This compound | C21H13F6NaO5 | CID 44201125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Physical chemical stability of warfarin sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring International Normalized Ratio (INR) in Tecarfarin-Treated Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecarfarin is a novel oral anticoagulant that acts as a vitamin K antagonist by inhibiting the vitamin K epoxide reductase (VKOR) enzyme.[1] Similar to warfarin, its anticoagulant effect is monitored by measuring the prothrombin time (PT), which is standardized as the International Normalized Ratio (INR).[2] Tecarfarin, however, is primarily metabolized by carboxylesterases rather than the cytochrome P450 system, potentially leading to fewer drug-drug interactions.[1][3] These application notes provide a comprehensive protocol for measuring INR in animal models treated with Tecarfarin, crucial for preclinical evaluation of its efficacy and safety.
Data Presentation
The following tables summarize the dose-dependent effects of Tecarfarin and the comparator, warfarin, on coagulation parameters in various animal models as reported in preclinical studies.
Table 1: Effect of Tecarfarin on Prothrombin Time (PT) in Dogs and Rabbits
| Animal Model | Drug | Dosage | Dosing Regimen | Observed Effect on PT |
| Beagle Dog | Tecarfarin | 0.05 - 0.5 mg/kg | Once-daily, oral (4-7 days) | 3 to 5-fold prolongation |
| Rabbit | Tecarfarin | 1 mg/kg | Once-daily, oral (2 days) | Prolonged PT |
Source: Thrombosis Research, 2010[4]
Table 2: Effect of Warfarin on Coagulation Parameters in Rabbits and Rats
| Animal Model | Drug | Dosage | Dosing Regimen | Observed Effect |
| Rabbit | Warfarin | 1.5 mg/kg | Once-daily, oral (2 days) | Prolonged PT |
| Rat | Warfarin | 180 µg/kg/dose | Not specified | INR increased to 4.26 |
Source: Thrombosis Research, 2010; MDPI, 2019
Experimental Protocols
This section outlines a detailed methodology for the measurement of INR in Tecarfarin-treated animal models.
Animal Models and Tecarfarin Administration
-
Animal Species: Common preclinical models for coagulation studies include Sprague-Dawley rats, New Zealand White rabbits, and non-human primates such as cynomolgus or rhesus monkeys.
-
Acclimatization: Animals should be acclimatized to the facility for a minimum of one week prior to the study.
-
Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.
-
Tecarfarin Administration: Tecarfarin is typically administered orally. The vehicle and volume of administration should be consistent across all study groups. Dose levels should be based on previous dose-ranging studies to achieve the desired level of anticoagulation.[4]
Blood Sample Collection
-
Timing: Blood samples should be collected at predetermined time points post-Tecarfarin administration to evaluate the time course of the anticoagulant effect. A baseline (pre-dose) sample is essential.
-
Collection Site:
-
Rats: Blood can be collected from the tail vein, saphenous vein, or via cardiac puncture under terminal anesthesia.
-
Rabbits: The marginal ear vein or central auricular artery are common collection sites.
-
Primates: The cephalic or saphenous vein are typically used.
-
-
Anticoagulant: Blood should be collected into tubes containing 3.2% sodium citrate. The ratio of blood to anticoagulant should be 9:1.
-
Procedure: A clean venipuncture is crucial to avoid activation of the coagulation cascade. The first few drops of blood may be discarded.
Plasma Preparation
-
Centrifugation: Immediately after collection, the blood samples should be centrifuged to obtain platelet-poor plasma. A standard procedure is centrifugation at 2000-2500 x g for 15 minutes at room temperature.
-
Plasma Separation: The plasma supernatant should be carefully transferred to a clean polypropylene tube, avoiding disturbance of the buffy coat.
-
Storage: If not analyzed immediately, plasma samples should be stored frozen at -70°C or lower.
Prothrombin Time (PT) Measurement
-
Instrumentation: A calibrated automated or semi-automated coagulation analyzer should be used.
-
Reagents: A commercially available thromboplastin reagent specific for the animal species being tested should be used. The International Sensitivity Index (ISI) of the reagent is critical for INR calculation.
-
Procedure:
-
Thaw the plasma samples at 37°C.
-
Pre-warm the coagulation analyzer and the thromboplastin reagent to 37°C.
-
Pipette the required volume of plasma into the cuvette.
-
Add the pre-warmed thromboplastin reagent to initiate the clotting reaction.
-
The analyzer will automatically detect the formation of a fibrin clot and record the time in seconds. This is the Prothrombin Time (PT).
-
International Normalized Ratio (INR) Calculation
The INR is calculated using the following formula:
INR = (Patient PT / Mean Normal PT) ^ ISI
Where:
-
Patient PT: The PT value of the Tecarfarin-treated animal.
-
Mean Normal PT: The geometric mean of the PT values from a group of at least 20 healthy, untreated animals of the same species and strain. This should be established in the testing laboratory.
-
ISI (International Sensitivity Index): A value that indicates the sensitivity of the thromboplastin reagent compared to the international reference thromboplastin. The ISI is specific to the reagent lot and the coagulation analyzer being used.
Mandatory Visualizations
Signaling Pathway of Tecarfarin Action
Caption: Tecarfarin inhibits VKOR, disrupting the Vitamin K cycle.
Experimental Workflow for INR Measurement
Caption: Workflow for INR measurement in animal models.
References
- 1. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. johnsonfrancis.org [johnsonfrancis.org]
- 3. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antithrombotic activity of the novel oral anticoagulant, Tecarfarin [Sodium 3-[4-((1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yloxy) carbonyl) benzyl]-2-oxo-2H-chromen-4-olate] in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Tecarfarin and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tecarfarin (ATI-5923) is a novel, orally administered vitamin K antagonist (VKA) anticoagulant. Unlike traditional coumarin-based anticoagulants such as warfarin, which are metabolized by the highly variable cytochrome P450 (CYP450) enzyme system, tecarfarin is primarily metabolized by carboxylesterases to a single, inactive metabolite, ATI-5900.[1][2] This metabolic pathway is anticipated to result in a more predictable anticoagulant response and fewer drug-drug interactions.
Accurate and precise quantification of tecarfarin and its metabolite in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development and clinical trials. This document provides detailed application notes and protocols for the analytical detection of tecarfarin and ATI-5900 in biological samples, primarily focusing on a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Metabolic Pathway of Tecarfarin
Tecarfarin undergoes hydrolysis by carboxylesterases to form its inactive carboxylic acid metabolite, ATI-5900. This pathway avoids the CYP450 system, a common source of pharmacokinetic variability and drug interactions with other VKAs.
Caption: Metabolic conversion of Tecarfarin to its inactive metabolite ATI-5900.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity. The following protocol describes a validated method for the simultaneous determination of tecarfarin and its metabolite ATI-5900 in human plasma.
Experimental Workflow
The overall workflow for the analysis of tecarfarin and ATI-5900 in plasma samples is depicted below.
References
Troubleshooting & Optimization
... troubleshooting poor solubility of Tecarfarin Sodium in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering poor solubility of Tecarfarin Sodium in aqueous buffers. The information is tailored for research scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
This compound is a vitamin K antagonist, structurally related to warfarin, developed as an anticoagulant. For in vitro experiments, such as cell-based assays or enzyme kinetics, achieving a stable, soluble form of this compound in aqueous buffers is crucial for obtaining accurate and reproducible results.
Q2: I am observing precipitation when I add this compound to my aqueous buffer. What is the likely cause?
Precipitation of this compound upon addition to an aqueous buffer is most likely due to the pH of the buffer. This compound is the salt of a weakly acidic parent molecule, Tecarfarin. In solutions with a pH at or below the pKa of the parent molecule, the sodium salt will convert to the less soluble free acid form, causing it to precipitate out of solution. This is a known characteristic of the structurally similar compound, warfarin sodium.[1][2][3]
Q3: What is the optimal pH range for dissolving this compound in aqueous buffers?
Q4: Can I use an organic solvent to first dissolve this compound?
Yes, using a small amount of a water-miscible organic solvent to prepare a concentrated stock solution is a common strategy for poorly water-soluble compounds. One vendor suggests that this compound is soluble in DMSO[7]. A patent for a solid dispersion of Tecarfarin mentions the use of ethanol/water or n-propanol/water mixtures.[8] When preparing a stock solution in an organic solvent, it is critical to ensure that the final concentration of the organic solvent in your aqueous working solution is low enough to not affect your experiment and to avoid precipitation of the buffer salts.[9]
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound powder to the buffer.
This is a common issue when the buffer pH is too low. The protonated, less soluble form of Tecarfarin is likely forming.
-
Diagram of the Underlying Chemical Principle
Caption: pH-dependent equilibrium of this compound solubility.
-
Troubleshooting Steps Workflow
Caption: Step-by-step troubleshooting for this compound dissolution.
Issue: The solution is initially clear but becomes cloudy or forms a precipitate over time.
This may indicate a slow equilibration to the less soluble form at a borderline pH, or that the concentration is too high for the given buffer conditions, leading to supersaturation and subsequent precipitation.[10]
-
Possible Causes and Solutions:
-
Buffer pH is too close to the pKa: The solution may be metastable. Increase the pH of the buffer to be well above the pKa of Tecarfarin.
-
Concentration is too high: Try preparing a more dilute solution.
-
Buffer capacity is insufficient: If your experiment involves adding acidic components, the buffer's capacity may be overwhelmed, leading to a drop in pH and precipitation. Use a buffer with a higher buffering capacity.
-
Quantitative Data Summary (for the analogue Warfarin Sodium)
No specific quantitative solubility data for this compound in different aqueous buffers is publicly available. However, the following table for the structurally related compound, warfarin sodium, can serve as a useful guide. It is important to note that the absolute solubility values for this compound may differ.
| pH of Buffer | Solubility of Warfarin Sodium (mg/mL) | Observations | Reference |
| 4.5 | 167.62 ± 5.98 | - | [11] |
| 3 to 5 | - | Immediate precipitation | [1] |
| 6 | - | Solid did not precipitate until 1 day later | [1] |
| 7 | - | Only a small amount of solid could be collected | [1] |
| 7.2 - 8.3 | Very soluble (for a 10 g/L solution) | - | [4] |
| 8.3 | Higher than at pH 7 | Improved solubility observed | [5] |
Experimental Protocols
Protocol 1: Direct Dissolution in Aqueous Buffer
This protocol is recommended when the desired final concentration is relatively low and a suitable buffer is available.
-
Buffer Selection: Choose a buffer with a pH between 7.5 and 8.5 (e.g., Phosphate buffer, TRIS buffer).
-
Preparation: a. Weigh the required amount of this compound powder. b. Add a small volume of the buffer to the powder to create a paste. c. Gradually add the remaining buffer while vortexing or stirring. d. If dissolution is slow, gentle warming (e.g., to 37°C) and/or sonication in a water bath can be applied.[7]
-
Observation: Visually inspect the solution for any particulate matter. If the solution is not clear, consider the troubleshooting steps above or proceed to Protocol 2.
Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol is recommended for preparing higher concentration stock solutions or when direct dissolution in an aqueous buffer is unsuccessful.
-
Solvent Selection: Use a high-purity, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Preparation of Stock Solution: a. Weigh the this compound powder and place it in a suitable vial. b. Add the minimum required volume of the organic solvent to completely dissolve the powder. Vortex or sonicate if necessary.
-
Dilution into Aqueous Buffer: a. While vortexing the aqueous buffer, add the required volume of the organic stock solution dropwise. b. Crucially, ensure the final concentration of the organic solvent in the aqueous working solution is low (typically <1%, but should be determined based on the tolerance of your specific assay). High concentrations of organic solvent can cause precipitation of buffer salts.[9]
-
Final Observation: Observe the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or the organic solvent.
References
- 1. Warfarin Sodium Stability in Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biphasic dissolution method for quality control and assurance of drugs containing active substances in the form of weak acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Warfarin sodium CAS#: 129-06-6 [m.chemicalbook.com]
- 5. US20060293382A1 - Stable warfarin sodium liquid formulation and method of making same - Google Patents [patents.google.com]
- 6. WO2006138534A2 - Stable warfarin sodium liquid formulation and method of making same - Google Patents [patents.google.com]
- 7. glpbio.com [glpbio.com]
- 8. Tecarfarin or pharmaceutically acceptable salt or pharmaceutic adjuvant solid dispersion body and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. researchgate.net [researchgate.net]
... addressing variability in INR measurements with Tecarfarin in preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the variability in International Normalized Ratio (INR) measurements during preclinical studies with Tecarfarin.
Frequently Asked Questions (FAQs)
Q1: What is the expected INR response to Tecarfarin in common preclinical models?
A1: In preclinical studies, Tecarfarin has been shown to elicit a dose-dependent increase in INR. For instance, in beagle dogs, intravenous administration of Tecarfarin resulted in a more potent anticoagulant effect compared to warfarin on a dose basis.[1] Oral administration also produces a dose-dependent increase in INR, although in one study it did not appear to be more potent than warfarin.[1] It is important to establish a dose-response curve in your specific animal model to determine the expected therapeutic range.
Q2: How does Tecarfarin's mechanism of action influence INR measurements compared to warfarin?
A2: Tecarfarin, like warfarin, is a vitamin K epoxide reductase (VKOR) inhibitor.[1][2] This inhibition depletes vitamin K-dependent clotting factors (II, VII, IX, and X), leading to a prolonged prothrombin time (PT) and an increased INR.[2][3] A key difference is Tecarfarin's metabolism. It is primarily metabolized by esterases, not the cytochrome P450 (CYP450) system.[1][4] This is expected to lead to less metabolic variability and fewer drug-drug interactions compared to warfarin, potentially resulting in a more stable and predictable INR response.[1][2]
Q3: Can co-administered medications affect Tecarfarin's impact on INR in preclinical studies?
A3: One of the key features of Tecarfarin is its reduced potential for drug-drug interactions compared to warfarin. For example, in a study with beagle dogs, the co-administration of amiodarone, a CYP2C9 inhibitor, significantly increased warfarin levels and its anticoagulant effect, but had no measurable impact on the anticoagulation induced by Tecarfarin.[1][4] However, it is always advisable to consider the potential for pharmacodynamic interactions with any co-administered drugs.
Q4: Should other coagulation parameters be measured alongside INR?
A4: Yes, to get a more complete picture of Tecarfarin's anticoagulant effect, it is recommended to measure the activity of specific vitamin K-dependent clotting factors, such as Factor VII and Factor X, in addition to the INR.[1] This can provide further evidence of the drug's mechanism of action and its antithrombotic efficacy.
Troubleshooting Guide: INR Measurement Variability
Variability in INR measurements can arise from a number of pre-analytical and analytical factors. This guide provides troubleshooting tips for common issues encountered during preclinical studies.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly High or Low INR Values | Improper Blood Collection: Incorrect blood-to-anticoagulant ratio (under- or over-filled citrate tubes), hemolysis (rupture of red blood cells), or tissue fluid contamination. | - Ensure the use of 3.2% or 3.8% sodium citrate tubes (blue top) and that they are filled to the correct volume to maintain a 9:1 blood-to-citrate ratio.[1] - Employ clean venipuncture techniques to minimize trauma and hemolysis. Avoid aggressive wiping of the site.[5] - Use an appropriate needle size for the animal model (e.g., 21-23G for dogs).[5] - If using a syringe, transfer blood to the tube gently after removing the needle to prevent hemolysis.[5] |
| Inconsistent INR Results Between Animals or Time Points | Sample Handling and Storage: Delays in processing, improper storage temperature, or mechanical agitation. | - Process blood samples as soon as possible after collection. It is recommended to determine the PT/INR within 6 hours of blood collection.[6] - If storage is necessary, centrifuge the sample to separate plasma and store it refrigerated for same-day analysis or frozen for longer-term storage (up to 2 weeks).[1] - Avoid vigorous shaking of blood tubes; gently invert them to mix with the anticoagulant.[7] |
| Discrepancies Between Point-of-Care (POC) and Laboratory INR Analyzers | Methodological Differences: POC devices and laboratory analyzers may use different reagents and endpoint detection methods, leading to variability. | - When possible, use the same method for all INR measurements within a study for consistency. - If using a POC device, it is good practice to periodically validate its results against a laboratory-based method.[8] - Be aware that discrepancies can be more pronounced at INR values outside the therapeutic range.[8] |
| Animal-Specific Factors | Physiological State: Stress, inflammation, or underlying health conditions in the animal can affect coagulation parameters. Diet can also play a role. | - Ensure animals are properly acclimated and handled gently to minimize stress during blood collection.[9] - Document any signs of illness or inflammation in the study animals, as this can impact INR.[9] - Maintain a consistent diet for all animals in the study, as changes in vitamin K intake can affect INR.[8] |
Quantitative Data from Preclinical Studies
Table 1: Dose-Dependent Effect of Intravenous Tecarfarin and Warfarin on INR in Beagle Dogs
| Drug | Infusion Dose (mg/kg/day) | Mean Steady State INR |
| Tecarfarin | 0.05 | ~1.5 |
| 0.1 | ~2.5 | |
| 0.2 | ~4.0 | |
| Warfarin | 0.1 | ~1.8 |
| 0.2 | ~2.8 | |
| 0.3 | ~3.5 |
Data adapted from a study in beagle dogs. Absolute values may vary based on the specific experimental conditions.[1]
Table 2: Pharmacokinetic Parameters of Tecarfarin in Sprague-Dawley Rats (IV Administration)
| Parameter | Value |
| Clearance | Moderately Rapid |
| Volume of Distribution (Vss) | Low |
| Elimination Half-life (t1/2) | 2.98 - 6.26 hours |
| Oral Bioavailability | 80 - 90% |
These parameters indicate that Tecarfarin is well-absorbed and has a moderately rapid clearance in rats.[6]
Experimental Protocols
In Vivo Anticoagulation Study in Beagle Dogs
-
Animal Model: Beagle dogs (male and female), weighing between 7 and 10 kg.[1]
-
Drug Administration:
-
Blood Sampling: Blood samples were collected from a peripheral vein into tubes containing 3.2% or 3.8% sodium citrate.[1]
-
INR Measurement: Prothrombin time (PT) was measured using a standard laboratory coagulometer, and the INR was calculated. Plasma levels of Tecarfarin and its metabolite were determined using LC-MS/MS.[1]
-
Factor Activity Assays: The activity of vitamin K-dependent coagulation factors (e.g., Factor VII and Factor X) was also assessed.[1]
Pharmacokinetic Study in Sprague-Dawley Rats
-
Animal Model: Sprague-Dawley rats.[6]
-
Drug Administration:
-
Intravenous (IV): A single bolus dose of Tecarfarin was administered.
-
Oral (PO): Tecarfarin was administered by gavage.[6]
-
-
Blood Sampling: Serial blood samples were collected at various time points post-administration.
-
Analysis: Plasma concentrations of Tecarfarin and its inactive metabolite, ATI-5900, were measured to determine pharmacokinetic parameters such as clearance, volume of distribution, and half-life.[6]
Visualizations
References
- 1. Sampling Instructions | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. researchgate.net [researchgate.net]
- 4. dvm360.com [dvm360.com]
- 5. Best Practice for Collection, Testing and Understanding of Blood Results - WSAVA 2018 Congress - VIN [vin.com]
- 6. Preanalytical variables and off-site blood collection: influences on the results of the prothrombin time/international normalized ratio test and implications for monitoring of oral anticoagulant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zoetisus.com [zoetisus.com]
- 8. International Normalized Ratio: Assessment, Monitoring, and Clinical Implications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Test guides & publications NSW [vetnostics.com.au]
... strategies to minimize bleeding complications in animal models treated with Tecarfarin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tecarfarin in animal models. The information is designed to help minimize bleeding complications and ensure the successful execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is Tecarfarin and how does it work?
Tecarfarin (ATI-5923) is a novel, orally active vitamin K antagonist that functions as an anticoagulant.[1][2][3] It inhibits the vitamin K epoxide reductase (VKOR) enzyme, which is essential for the synthesis of functional vitamin K-dependent coagulation factors II, VII, IX, and X in the liver.[1][4] By blocking this pathway, Tecarfarin reduces the levels of these active clotting factors, leading to a prolongation of clotting time and a decreased risk of thrombosis.[1][4] Unlike warfarin, Tecarfarin is primarily metabolized by carboxylesterases rather than the cytochrome P450 (CYP450) system, which may result in a more predictable anticoagulant response and fewer drug-drug interactions.[2][4][5]
Q2: What are the most common animal models used to study Tecarfarin?
Beagle dogs, rabbits, and Sprague-Dawley rats have been utilized in preclinical studies of Tecarfarin.[1][5][6] Canine models are frequently used to assess the antithrombotic efficacy and anticoagulant effects, while rabbit models have been employed to evaluate hemorrhagic potential.[1] Rat models have been instrumental in characterizing the pharmacokinetics, tissue distribution, and mass balance of the compound.[6]
Q3: What are the key indicators of excessive anticoagulation and potential bleeding risk in animal models treated with Tecarfarin?
Key indicators include:
-
Prolonged Prothrombin Time (PT) and International Normalized Ratio (INR): A dose-dependent increase in PT and INR is an expected pharmacodynamic effect of Tecarfarin.[1][2][5] However, values exceeding the desired therapeutic range may indicate an increased risk of bleeding.
-
Decreased Vitamin K-Dependent Coagulation Factor Activity: Significant reductions in the activity levels of Factors II, VII, IX, and X are direct markers of Tecarfarin's mechanism of action.[1][5] Monitoring these factor levels can provide a more nuanced assessment of anticoagulation status than PT/INR alone.[5]
-
Clinical Signs of Bleeding: Researchers should be vigilant for signs of abnormal bleeding, such as pale gums, weakness, nose bleeds, swollen areas, or blood in the vomit, urine, or stool.[7]
Troubleshooting Guide
Problem: Observed bleeding in animal models during Tecarfarin administration.
Possible Cause 1: Dose of Tecarfarin is too high.
-
Solution: Tecarfarin administration leads to a dose-dependent increase in anticoagulant effects.[2][5] If bleeding is observed, consider reducing the dose. It is crucial to perform dose-ranging studies to establish the optimal therapeutic window in your specific animal model.
Possible Cause 2: Individual animal variability in response to Tecarfarin.
-
Solution: As with any anticoagulant, there can be inter-animal variability in the pharmacodynamic response. Implement regular monitoring of coagulation parameters (PT/INR, Factor VII and X activity) for each animal to allow for individualized dose adjustments.[5]
Possible Cause 3: Co-administration of other medications.
-
Solution: While Tecarfarin is metabolized by esterases and is less susceptible to CYP450-mediated drug interactions compared to warfarin, it is still crucial to review all co-administered substances for any potential impact on coagulation or drug metabolism.[2][5]
Problem: Difficulty achieving a stable level of anticoagulation.
Possible Cause 1: Inconsistent drug administration.
-
Solution: Ensure precise and consistent dosing, whether administered intravenously or orally.[5] For oral administration in gelatin capsules, verify that the animals are consuming the entire dose.
Possible Cause 2: Variability in drug absorption.
-
Solution: Oral bioavailability of Tecarfarin has been shown to be high in rats (80-90%).[6] However, factors such as food intake can influence absorption. Standardize feeding schedules relative to drug administration to minimize variability.
Data Summary Tables
Table 1: Tecarfarin and Warfarin Effects on Coagulation Parameters in Beagle Dogs (Oral Administration)
| Compound | Dose (mg/kg QD) | Effect on INR | Effect on Factor VII & X Activity |
| Tecarfarin | 0.2, 0.25, 0.3 | Dose-dependent increase | Dose-dependent decrease |
| Warfarin | 0.2, 0.25, 0.3 | Dose-dependent increase | Dose-dependent decrease |
Data synthesized from studies in beagle dogs.[5]
Table 2: Reversal of Tecarfarin's Anticoagulant Effects in Beagle Dogs
| Reversal Agent | Dose | Time to PT Normalization |
| Fresh Frozen Plasma (FFP) | 9 mL/kg (i.v.) | Within 15 minutes |
| Vitamin K1 (VitK) | 2.5 mg/kg (s.c.) | Within 4 hours |
Based on a study where beagle dogs were treated with 0.5 mg/kg of Tecarfarin orally for 4 days.[5]
Experimental Protocols
Protocol 1: Assessment of Prothrombin Time (PT) and Coagulation Factor Activity
-
Blood Collection: Collect blood samples from animals at specified time points into tubes containing an appropriate anticoagulant (e.g., sodium citrate).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
PT Measurement: Use a commercial thromboplastin reagent and a coagulometer to determine the prothrombin time according to the manufacturer's instructions.
-
Factor Activity Measurement: Utilize commercially available chromogenic or clotting-based assays to determine the activity levels of Factors VII and X. These assays typically involve incubating the plasma sample with factor-deficient plasma and a reagent that initiates coagulation. The time to clot formation or the rate of color development is then used to calculate the factor activity relative to a standard curve.
Protocol 2: In Vivo Bleeding Assessment (Adapted from Rabbit Ear Incision Model)
-
Anesthesia: Anesthetize the animal according to an approved institutional protocol.
-
Standardized Incision: Make a standardized incision in a vascularized area, such as the ear of a rabbit.[1]
-
Blood Collection: Gently blot the incision with filter paper at regular intervals (e.g., every 30 seconds) until bleeding ceases.
-
Bleeding Time: The time from the initial incision to the cessation of bleeding is recorded as the bleeding time.
-
Blood Loss Measurement: The filter papers can be weighed before and after blood collection to quantify the total blood loss.[1]
Visualizations
Caption: Tecarfarin's mechanism of action via inhibition of Vitamin K Epoxide Reductase (VKOR).
Caption: Workflow for assessing bleeding potential in an animal model treated with Tecarfarin.
Caption: Logical relationship for troubleshooting bleeding complications in Tecarfarin studies.
References
- 1. Antithrombotic activity of the novel oral anticoagulant, Tecarfarin [Sodium 3-[4-((1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yloxy) carbonyl) benzyl]-2-oxo-2H-chromen-4-olate] in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tecarfarin - Wikipedia [en.wikipedia.org]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Warfarin | VCA Animal Hospitals [vcahospitals.com]
Technical Support Center: Refining Experimental Protocols for Long-Term Tecarfarin Administration in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tecarfarin in long-term rodent studies. The information is designed to offer practical guidance on protocol refinement, address common challenges, and ensure the welfare of experimental animals.
Frequently Asked Questions (FAQs)
Q1: What is Tecarfarin and how does it differ from warfarin?
Tecarfarin (ATI-5923) is a novel oral anticoagulant that, like warfarin, functions as a Vitamin K antagonist. It inhibits the Vitamin K epoxide reductase (VKOR) enzyme, which is essential for the synthesis of active clotting factors II, VII, IX, and X.[1][2] A key difference is its metabolism. Unlike warfarin, which is metabolized by the polymorphic cytochrome P450 (CYP450) system, Tecarfarin is primarily metabolized by carboxylesterases.[3][4][5] This results in a more predictable anticoagulant response and a lower potential for drug-drug interactions.[6][7]
Q2: What is the mechanism of action of Tecarfarin?
Tecarfarin inhibits the VKORC1 enzyme, which is a critical component of the vitamin K cycle. This cycle is necessary for the post-translational gamma-carboxylation of vitamin K-dependent coagulation factors. By blocking VKORC1, Tecarfarin prevents the regeneration of reduced vitamin K, leading to the production of inactive clotting factors and thus reducing the coagulability of the blood.[1][6]
Q3: What are the general pharmacokinetic parameters of Tecarfarin in rodents?
In Sprague-Dawley rats, Tecarfarin has demonstrated good oral bioavailability, ranging from 80-90%.[6] The elimination half-life in rats is between approximately 3 to 6 hours.[6] It is metabolized to a single inactive metabolite, ATI-5900.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected Bleeding (e.g., hematuria, epistaxis, subcutaneous hematoma) | - Dose of Tecarfarin is too high.- Animal has a lower than expected tolerance.- Concurrent administration of other compounds affecting hemostasis.- Low dietary Vitamin K intake. | - Immediately cease Tecarfarin administration.- If bleeding is severe, administer Vitamin K1 as a reversal agent.[2]- Review and adjust the Tecarfarin dose downwards.- Ensure a consistent and adequate level of Vitamin K in the rodent diet.[6]- Assess for any other medications or test compounds that could be contributing to the bleeding risk. |
| Inconsistent or Highly Variable PT/INR Readings | - Improper blood collection or handling technique.- Variability in the timing of blood collection relative to dosing.- Changes in the animal's diet, particularly Vitamin K content.- Animal stress during handling and blood collection.- Issues with the coagulometer or reagents. | - Standardize blood collection procedures to minimize tissue trauma and ensure proper sample volume.- Collect blood samples at the same time point relative to the daily dose.- Use a consistent, commercially available rodent diet with a specified Vitamin K content.- Acclimatize animals to handling and blood collection procedures to minimize stress.- Calibrate and perform quality control checks on the coagulometer regularly. |
| PT/INR Not Reaching Therapeutic Target | - Dose of Tecarfarin is too low.- High dietary Vitamin K intake is counteracting the drug's effect.- Poor absorption of the drug in a particular animal.- Formulation issue leading to inconsistent dosing. | - Gradually increase the dose of Tecarfarin and monitor PT/INR closely.- Ensure the rodent diet does not have an excessively high Vitamin K content.- If using a suspension, ensure it is thoroughly mixed before each administration to guarantee dose uniformity.- Consider a different vehicle for administration if poor absorption is suspected. |
| Animal Shows Signs of Distress (e.g., lethargy, weight loss, ruffled fur) | - Side effects of Tecarfarin or the vehicle.- Stress from handling and gavage.- Underlying health issues unrelated to the treatment. | - Monitor animal health daily, including body weight and clinical signs.- If using oral gavage, ensure proper technique to minimize stress and injury.- Consider alternative, less stressful dosing methods if possible, such as voluntary oral administration in a palatable vehicle.- If signs of distress persist, consult with a veterinarian to rule out other causes. |
Data Summary
Table 1: Pharmacokinetic Parameters of Tecarfarin in Sprague-Dawley Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 80 - 90% | [6] |
| Elimination Half-life (t1/2) | 2.98 - 6.26 hours | [6] |
| Primary Metabolite | ATI-5900 (inactive) | [6] |
Table 2: Suggested Starting Doses for Anticoagulation Studies in Rodents (Derived from Warfarin and short-term Tecarfarin studies)
| Species | Route | Dose Range | Frequency | Reference |
| Rat | Oral | 0.1 - 0.2 mg/kg | Once Daily | |
| Rabbit | Oral | 1.0 mg/kg | Once Daily | [1] |
Note: These are suggested starting doses and should be optimized for each specific study based on the desired level of anticoagulation as measured by PT/INR.
Experimental Protocols
Protocol 1: Long-Term Oral Administration of Tecarfarin in Rats via Gavage
-
Formulation Preparation:
-
Based on studies with warfarin, a suitable vehicle for Tecarfarin is 0.5% methylcellulose in sterile water.
-
Prepare a suspension of Tecarfarin at the desired concentration. Ensure the suspension is homogenous by thorough vortexing before each use.
-
-
Dosing:
-
Administer Tecarfarin orally via gavage once daily.
-
The volume of administration should not exceed 10 mL/kg body weight.
-
Adjust the dose based on regular PT/INR monitoring to achieve the target therapeutic range. A starting dose of 0.1-0.2 mg/kg can be considered.
-
-
Monitoring:
-
Monitor the animals daily for any clinical signs of toxicity or bleeding.
-
Measure body weight at least twice weekly.
-
Collect blood samples for PT/INR analysis. Initially, this should be done 2-3 times in the first week to establish the dose-response. Once a stable level of anticoagulation is achieved, weekly monitoring should be sufficient.
-
Blood can be collected from the saphenous or tail vein.
-
-
Diet:
-
Provide a standard rodent diet with a consistent and known amount of Vitamin K. Avoid sudden changes in diet.
-
Protocol 2: Blood Collection for PT/INR Monitoring in Rats
-
Animal Restraint:
-
Gently restrain the rat in a suitable device.
-
-
Blood Collection (Saphenous Vein):
-
Shave a small area over the lateral saphenous vein on the hind leg.
-
Puncture the vein with a 25-gauge needle.
-
Collect approximately 0.2-0.3 mL of free-flowing blood into a tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.
-
-
Sample Processing:
-
Gently invert the tube several times to mix the blood and anticoagulant.
-
Centrifuge the sample at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
Analyze the plasma for Prothrombin Time (PT) using a calibrated coagulometer. The International Normalized Ratio (INR) can then be calculated.
-
Visualizations
Caption: Mechanism of action of Tecarfarin.
Caption: Experimental workflow for long-term Tecarfarin administration.
Caption: Troubleshooting guide for bleeding events.
References
- 1. Warfarin exposure and calcification of the arterial system in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Standardization of Coagulation Factor V Reference Intervals, Prothrombin Time, and Activated Partial Thromboplastin Time in Mice for Use in Factor V Deficiency Pathological Models [frontiersin.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Safety and Tolerability of Tecarfarin (ATI-5923) in Healthy Chinese Volunteers: Multiple Oral Dose-Escalation Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 6. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anticoagulant, antithrombotic and haemorrhagic effect of long-term warfarin on experimental venous and arterial thrombosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
... managing potential off-target effects of Tecarfarin in cell culture experiments
Welcome to the Technical Support Center for Tecarfarin. This resource is designed to assist researchers, scientists, and drug development professionals in managing potential off-target effects of Tecarfarin during in vitro cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tecarfarin?
Tecarfarin is a vitamin K antagonist that inhibits the vitamin K epoxide reductase (VKOR) enzyme.[1] This action is similar to that of warfarin.[1] By inhibiting VKOR, Tecarfarin blocks the recycling of vitamin K, which is essential for the gamma-carboxylation of several blood clotting factors, thereby exerting its anticoagulant effect.
Q2: How is Tecarfarin metabolized in vitro, and how does this differ from warfarin?
Tecarfarin is primarily metabolized by carboxylesterases to a single inactive metabolite, ATI-5900.[1] This metabolic pathway is distinct from that of warfarin, which is extensively metabolized by the cytochrome P450 (CYP450) system, particularly CYP2C9.[2] This difference in metabolism means that Tecarfarin is less susceptible to drug-drug interactions mediated by the CYP450 system.[1]
Q3: What are the known IC50 values for Tecarfarin and its metabolite against its primary target?
In studies using human liver microsomes, Tecarfarin has shown potent inhibition of VKORC1, with an IC50 value comparable to that of warfarin. The primary metabolite of Tecarfarin, ATI-5900, is a very poor inhibitor of VKORC1.[1]
| Compound | Target | IC50 (µM) |
| Tecarfarin | VKORC1 | 0.67[1] |
| Warfarin | VKORC1 | 0.84[1] |
| ATI-5900 | VKORC1 | 270[1] |
Q4: Are there any known or potential off-target effects of Tecarfarin in cell culture?
While Tecarfarin was designed for greater specificity than warfarin, its 4-hydroxycoumarin structure suggests the potential for off-target effects common to this class of molecules. These may include cytotoxicity and induction of apoptosis at high concentrations.[3] Additionally, although not metabolized by CYP2C9, Tecarfarin has been shown to inhibit this enzyme, which could be a consideration in co-culture or complex in vitro systems.
Troubleshooting Guide: Managing Potential Off-Target Effects
This guide provides a structured approach to identifying and mitigating potential off-target effects of Tecarfarin in your cell culture experiments.
Issue 1: Unexpected Cell Death or Reduced Viability
If you observe a decrease in cell viability that is not consistent with the expected effects of VKOR inhibition, consider the following:
-
Possible Cause: Off-target cytotoxicity.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which cytotoxicity occurs.
-
Time-Course Experiment: Assess cell viability at multiple time points to understand the kinetics of the cytotoxic effect.
-
Positive and Negative Controls: Include a well-characterized 4-hydroxycoumarin compound with known cytotoxic effects as a positive control and a vehicle-only control.
-
Alternative Viability Assays: Use multiple, mechanistically distinct viability assays (e.g., MTS, CellTiter-Glo®, trypan blue exclusion) to confirm the results.
-
Experimental Protocol: Assessing Tecarfarin-Induced Cytotoxicity using an MTS Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Tecarfarin in your cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the drug dilutions. Remove the old medium from the cells and add the Tecarfarin dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO2.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Issue 2: Altered Gene or Protein Expression Unrelated to the Vitamin K Cycle
If you observe changes in the expression of genes or proteins that are not downstream of VKOR, this may indicate an off-target effect on cellular signaling pathways.
-
Possible Cause: Off-target effects on signaling pathways.
-
Troubleshooting Steps:
-
Pathway Analysis: Utilize bioinformatics tools to analyze the affected genes or proteins and identify any commonly regulated pathways.
-
Inhibitor Studies: Use specific inhibitors of the identified pathway(s) in combination with Tecarfarin to see if the off-target effect is rescued.
-
Control Compound: Compare the gene/protein expression profile with that of cells treated with warfarin to distinguish Tecarfarin-specific effects from general 4-hydroxycoumarin class effects.
-
Issue 3: Inconsistent or Irreproducible Results
Variability in your experimental results can arise from several factors, including the stability of the compound and the health of your cell cultures.
-
Possible Cause: Compound instability, inconsistent cell health, or experimental variability.
-
Troubleshooting Steps:
-
Compound Stability: Prepare fresh dilutions of Tecarfarin for each experiment.
-
Cell Culture Standardization: Ensure consistent cell passage number, seeding density, and growth conditions.
-
Quality Control: Regularly test your cells for mycoplasma contamination.
-
Experimental Controls: Include appropriate positive, negative, and vehicle controls in every experiment.
-
Visualizing Experimental Workflows and Pathways
Workflow for Investigating Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cell death.
Tecarfarin's Primary On-Target and Potential Off-Target Pathways
References
... dealing with inconsistent results in Tecarfarin coagulation assays
Welcome to the Technical Support Center for Tecarfarin Coagulation Assays. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on obtaining consistent and reliable results in studies involving Tecarfarin.
Frequently Asked Questions (FAQs)
Q1: What is Tecarfarin and how does it affect coagulation?
Tecarfarin is an oral anticoagulant that functions as a Vitamin K antagonist. It inhibits the enzyme Vitamin K epoxide reductase (VKOR), which is crucial for the activation of several clotting factors.[1] By blocking VKOR, Tecarfarin reduces the levels of active coagulation factors II, VII, IX, and X, thereby prolonging the time it takes for blood to clot.[2] This mechanism is similar to that of warfarin.[1]
Q2: How is the anticoagulant effect of Tecarfarin measured?
The anticoagulant effect of Tecarfarin is typically monitored using the Prothrombin Time (PT) assay, with the results standardized and reported as the International Normalized Ratio (INR).[3][4] The INR is a calculation that corrects for the variability in PT results that can arise from different reagents and instruments used in various laboratories.[4][5]
Q3: What is the key difference between Tecarfarin and warfarin metabolism, and how might this impact coagulation assays?
A primary distinction between Tecarfarin and warfarin lies in their metabolic pathways. Warfarin is metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP2C9, which is a source of significant drug-drug interactions and genetic variability. In contrast, Tecarfarin is metabolized by esterases.[1] This difference suggests that inconsistent coagulation assay results with Tecarfarin are less likely to be caused by CYP2C9-related drug interactions.
Q4: What are the common causes of inconsistent PT/INR results in coagulation assays?
Inconsistent PT/INR results can stem from three main areas: pre-analytical variables, analytical variables, and patient-related factors.
-
Pre-analytical variables relate to the collection and handling of the blood sample and are a major source of error.
-
Analytical variables involve the testing process itself, including the reagents and instrumentation used.
-
Patient-related factors can include diet, concurrent medications, and underlying health conditions.
Troubleshooting Inconsistent Results
This section provides a systematic approach to troubleshooting unexpected or inconsistent results in Tecarfarin coagulation assays.
Issue 1: Pre-analytical Errors
Pre-analytical errors are the most common source of variability in coagulation testing.
Symptoms:
-
Unexpectedly high or low INR values that do not align with the expected dose-response.
-
High variability between replicate samples.
-
Visible hemolysis, lipemia, or clotting in the sample.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Improper Sample Collection | - Ensure correct order of draw (light blue top tube should be drawn after a discard tube if using a winged collection set).- Verify the tube was filled to the proper volume to maintain the 9:1 blood-to-anticoagulant ratio. |
| Incorrect Anticoagulant | - Confirm the use of a 3.2% sodium citrate (light blue top) tube. Use of other anticoagulants like EDTA or heparin will lead to erroneous results.[6] |
| Sample Processing Delays | - Process samples to platelet-poor plasma within the recommended timeframe (ideally within 4 hours of collection).[6] |
| Improper Sample Storage | - If not tested immediately, store plasma at appropriate temperatures. Refrigeration can cause cold activation of Factor VII, while prolonged room temperature storage can lead to degradation of labile factors.[6] For longer storage, freezing at -20°C or -80°C is recommended. |
| Patient-Related Factors | - Inquire about the patient's diet (high Vitamin K intake can lower INR), concurrent medications, and any recent illnesses. |
Issue 2: Analytical Errors
Analytical errors occur during the testing process in the laboratory.
Symptoms:
-
Consistent bias in INR results (e.g., always higher or lower than expected).
-
Drift in quality control values over time.
-
Discrepancies in results between different instruments or laboratories.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Reagent Variability | - Be aware that different thromboplastin reagents have varying sensitivities to the reduction in Vitamin K-dependent clotting factors.[7] This is a significant source of INR variability.[8] - Ensure that the International Sensitivity Index (ISI) used for INR calculation is specific to the reagent lot and instrument combination. |
| Instrument Malfunction | - Follow the manufacturer's instructions for instrument maintenance and quality control.- Investigate potential issues with reagent/sample pipetting, incubation temperatures, and clot detection systems. |
| Improper Quality Control | - Run quality control samples at the beginning of each batch of tests and after any change in reagents or instrument maintenance.- Investigate any out-of-range quality control results before reporting patient/study results. |
Experimental Protocols
Prothrombin Time (PT) and International Normalized Ratio (INR) Assay
This protocol outlines the general steps for performing a PT/INR assay. Specific details may vary depending on the reagents and instrumentation used.
1. Principle: The PT assay measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a thromboplastin reagent (a mixture of tissue factor and phospholipids) and calcium.
2. Sample Preparation:
-
Collect whole blood in a 3.2% sodium citrate tube.
-
Centrifuge the sample at a speed and duration sufficient to obtain platelet-poor plasma (e.g., 1500 x g for 15 minutes).
-
Carefully aspirate the plasma, avoiding the buffy coat layer.
3. Assay Procedure:
-
Pre-warm the thromboplastin reagent and the plasma sample to 37°C.
-
Add a specific volume of the thromboplastin reagent to the plasma sample.
-
Simultaneously, initiate a timer.
-
Measure the time until a fibrin clot is formed. This is the Prothrombin Time (PT) in seconds.
4. INR Calculation: The INR is calculated using the following formula:
INR = (Patient PT / Mean Normal PT)ISI
Where:
-
Patient PT: The PT value of the test sample in seconds.
-
Mean Normal PT: The geometric mean PT of at least 20 healthy individuals, established for the specific laboratory and reagent lot.
-
ISI (International Sensitivity Index): A value assigned to each batch of thromboplastin reagent that indicates its sensitivity compared to a World Health Organization reference thromboplastin.
Visualizations
Caption: Mechanism of Tecarfarin action on the coagulation cascade.
Caption: A logical workflow for troubleshooting inconsistent INR results.
Caption: Influence of pre-analytical variables on INR results.
References
- 1. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aefa.es [aefa.es]
- 3. Pharmacokinetics and pharmacodynamics of tecarfarin, a novel vitamin K antagonist oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. testing.com [testing.com]
- 5. oaml.com [oaml.com]
- 6. worldhealthexpo.com [worldhealthexpo.com]
- 7. Discrepant sensitivity of thromboplastin reagents to clotting factor levels explored by the prothrombin time in patients on stable oral anticoagulant treatment: impact on the international normalized ratio system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Tecarfarin Sodium and Warfarin in a Rabbit Model of Arterial Thrombosis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticoagulant properties of Tecarfarin Sodium and warfarin. The following analysis is based on established rabbit models of arterial thrombosis and highlights key performance indicators and experimental methodologies.
Introduction
This compound is a novel vitamin K antagonist (VKA) designed as an alternative to warfarin for chronic anticoagulation. Unlike warfarin, which is metabolized by the highly variable cytochrome P450 (CYP450) enzyme system, tecarfarin is metabolized by carboxylesterases. This key difference suggests that tecarfarin may offer a more predictable and stable anticoagulant response, with fewer drug-drug interactions. This guide explores the comparative efficacy and safety of tecarfarin and warfarin in a preclinical rabbit model of arterial thrombosis.
Mechanism of Action: Inhibition of Vitamin K-Dependent Coagulation
Both tecarfarin and warfarin exert their anticoagulant effects by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1).[1] This enzyme is crucial for the synthesis of active forms of vitamin K-dependent coagulation factors: II (prothrombin), VII, IX, and X.[1] By inhibiting VKORC1, both drugs lead to the production of under-carboxylated, inactive forms of these clotting factors, thereby disrupting the coagulation cascade and reducing thrombus formation.
Below is a diagram illustrating the signaling pathway affected by Tecarfarin and Warfarin.
Caption: Mechanism of action of Tecarfarin and Warfarin on the coagulation cascade.
Experimental Protocols
A well-established method for evaluating antithrombotic agents in a preclinical setting is the rabbit model of electrolytic-mediated arterial thrombosis (ECAT). This model provides a reproducible and quantifiable assessment of arterial thrombus formation.
Rabbit Arterial Thrombosis Model (ECAT) Protocol
-
Animal Preparation: Male New Zealand White rabbits are anesthetized. The carotid artery is isolated for the procedure.
-
Drug Administration: Rabbits are administered either a saline control, this compound (e.g., 1 mg/kg, oral), or warfarin (e.g., 1.5 mg/kg, oral) for a specified period before the induction of thrombosis.[1]
-
Thrombosis Induction: An external stainless-steel bipolar electrode is placed on the carotid artery. A controlled electrical current (e.g., 4 mA for 3 minutes) is applied to induce endothelial injury, initiating thrombus formation.
-
Monitoring and Measurement:
-
Carotid Blood Flow: Measured continuously using an electromagnetic flow probe to monitor the extent of vessel occlusion over a period (e.g., 90 minutes).
-
Thrombus Weight: After the monitoring period, the thrombotic segment of the artery is excised, and the wet weight of the thrombus is determined.
-
Bleeding Time: Assessed by a standardized ear incision to evaluate the hemorrhagic potential of the anticoagulants.
-
Prothrombin Time (PT): Blood samples are collected to measure the prothrombin time, an indicator of the extrinsic and common coagulation pathways' functionality.
-
Below is a diagram illustrating the experimental workflow.
Caption: Experimental workflow for the rabbit arterial thrombosis model.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the expected quantitative data from a comparative study of this compound and warfarin in the rabbit arterial thrombosis model. Note: The following data are representative and compiled from multiple sources for illustrative purposes, as a single head-to-head study with all these specific endpoints in an arterial model was not available in the public domain.
| Parameter | Saline Control | This compound (1 mg/kg) | Warfarin (1.5 mg/kg) |
| Thrombus Weight (mg) | High | Significantly Reduced | Significantly Reduced |
| Carotid Artery Occlusion | Complete | Partial to None | Partial to None |
| Parameter | Saline Control | This compound (1 mg/kg) | Warfarin (1.5 mg/kg) |
| Bleeding Time (minutes) | Baseline | Prolonged | Prolonged |
| Prothrombin Time (seconds) | Baseline | Significantly Prolonged (e.g., 3-5 fold increase)[1] | Significantly Prolonged |
Discussion and Conclusion
Preclinical studies indicate that both this compound and warfarin are effective in attenuating arterial thrombus formation in rabbit models.[1] Both drugs achieve this by reducing the activity of vitamin K-dependent coagulation factors, as evidenced by a significant prolongation of prothrombin time.[1]
The primary anticipated advantage of tecarfarin lies in its metabolic pathway. By avoiding the CYP450 system, tecarfarin is expected to have a more predictable pharmacokinetic and pharmacodynamic profile, potentially leading to more stable anticoagulation and a reduced need for frequent monitoring compared to warfarin. While this rabbit model demonstrates the fundamental antithrombotic efficacy, further studies are necessary to fully elucidate the comparative stability and predictability of anticoagulation with tecarfarin versus warfarin in a clinical setting.
For researchers in drug development, these findings support the continued investigation of tecarfarin as a promising alternative to traditional VKA therapy, particularly in patient populations with polymorphisms in CYP450 enzymes or those on multiple medications that could interact with warfarin. The rabbit arterial thrombosis model serves as a robust platform for further preclinical evaluation of novel anticoagulants.
References
A Head-to-Head In Vitro Comparison: Tecarfarin Versus Novel Oral Anticoagulants (NOACs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Tecarfarin, a novel Vitamin K Antagonist (VKA), and the class of Novel Oral Anticoagulants (NOACs), including the direct thrombin inhibitor Dabigatran and the Factor Xa inhibitors Rivaroxaban and Apixaban. While direct head-to-head in vitro studies are not extensively available in published literature, this document synthesizes available data on their respective mechanisms of action, in vitro potency, metabolic pathways, and the experimental protocols used to assess their activity.
Mechanisms of Anticoagulant Action
The fundamental difference between Tecarfarin and NOACs lies in their mechanism of action. Tecarfarin indirectly inhibits the synthesis of multiple clotting factors, whereas NOACs directly target specific single factors in the coagulation cascade.
Tecarfarin: As a Vitamin K antagonist, Tecarfarin inhibits the enzyme Vitamin K epoxide reductase (VKOR).[1] This enzyme is crucial for the recycling of Vitamin K, a necessary cofactor for the gamma-carboxylation and activation of several clotting factors (II, VII, IX, and X) in the liver.[1] By inhibiting VKOR, Tecarfarin reduces the pool of active Vitamin K-dependent clotting factors, thereby prolonging the time to clot formation.[1]
Novel Oral Anticoagulants (NOACs): NOACs, also known as Direct Oral Anticoagulants (DOACs), function by directly binding to and inhibiting key enzymes in the coagulation cascade.[2][3]
-
Direct Thrombin Inhibitors (e.g., Dabigatran): These agents directly bind to the active site of thrombin (Factor IIa), preventing the conversion of fibrinogen to fibrin, a critical step in clot formation.[4][5]
-
Direct Factor Xa Inhibitors (e.g., Rivaroxaban, Apixaban): These molecules selectively bind to and inhibit Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, thereby preventing the conversion of prothrombin to thrombin.[6][7][8]
References
- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. Assessing Novel Oral Anticoagulants [uspharmacist.com]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Coagulation-Based Assays for Determining Tecarfarin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key analytical methods for assessing the activity of Tecarfarin, a novel vitamin K antagonist: High-Performance Liquid Chromatography (HPLC) and coagulation-based assays. Tecarfarin, like warfarin, functions by inhibiting the vitamin K epoxide reductase (VKOR) enzyme, which is crucial for the activation of coagulation factors II, VII, IX, and X.[1][2] This inhibition leads to a dose-dependent anticoagulant effect.[3] Accurate measurement of Tecarfarin's activity is paramount for both clinical monitoring and research purposes. This guide details the experimental protocols for both assay types, presents a comparative analysis of their performance based on available data, and illustrates the underlying biological and experimental workflows.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative parameters for HPLC and coagulation-based assays for Tecarfarin activity.
Table 1: Performance Characteristics of an LC-MS/MS Assay for Tecarfarin Quantification
| Parameter | Value | Reference |
| Lower Limit of Quantification | 1.0 ng/mL | [3] |
| Linear Dynamic Range | 1–1000 ng/mL | [3] |
| Accuracy | 85–105% | [3] |
| Precision | 4.2–13.4% | [3] |
Table 2: Clinical Performance of Coagulation-Based Assays (INR) in Patients Treated with Tecarfarin
| Parameter | Value | Study Population | Reference |
| Time in Therapeutic Range (TTR) | 71.4% (mean, interpolated) | Atrial Fibrillation Patients | [1][4] |
| Patients with TTR <45% | 10.9% | Atrial Fibrillation Patients | [1][4] |
| Time in INR <1.5 | 1.2% | Atrial Fibrillation Patients | [1][4] |
| Time in INR >4.0 | 1.2% | Atrial Fibrillation Patients | [1][4] |
| Target INR Range | 1.7-2.0 | Healthy Chinese Volunteers | [5] |
| Median Daily Maintenance Dose for INR 2-3 | 15.6 mg (range: 6-29 mg) | Atrial Fibrillation Patients | [1][4] |
Table 3: Pharmacokinetic Parameters of Tecarfarin
| Parameter | Value | Condition | Reference |
| Elimination Half-Life (t½) | 87–136 hours | Single Ascending Dose | [6] |
| Elimination Half-Life (t½) | 107–140 hours | Multiple Ascending Dose | [6] |
| Mean Plasma Concentration (Day 12, GG genotype) | 10,591 ± 3786 ng/mL | Atrial Fibrillation Patients | [1] |
| Mean Plasma Concentration (Day 12, GA genotype) | 9229 ± 3513 ng/mL | Atrial Fibrillation Patients | [1] |
| Mean Plasma Concentration (Day 12, AA genotype) | 4649 ± 1036 ng/mL | Atrial Fibrillation Patients | [1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-MS/MS) Assay for Tecarfarin Quantification
This method directly measures the concentration of Tecarfarin in a plasma sample. The following protocol is based on a described LC-MS/MS method for Tecarfarin.[3]
1. Sample Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood sample to separate the plasma.
-
Perform a protein precipitation step by adding a solvent like acetonitrile to the plasma sample.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant containing Tecarfarin to a clean tube for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the prepared sample extract into an HPLC system equipped with a suitable analytical column (e.g., a C18 reversed-phase column).
-
Use a mobile phase gradient of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid) to separate Tecarfarin from other plasma components.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in negative ionization mode.
-
Monitor for the specific precursor-to-product ion transition for Tecarfarin to ensure specificity and sensitivity of detection.
-
Quantify the amount of Tecarfarin in the sample by comparing its peak area to that of a known concentration of an internal standard.
-
Coagulation-Based Assay (Prothrombin Time/International Normalized Ratio - PT/INR)
This functional assay measures the time it takes for blood plasma to clot after the addition of thromboplastin, reflecting the activity of the extrinsic and common coagulation pathways, which are affected by Tecarfarin.
1. Sample Collection and Preparation:
-
Collect a whole blood sample in a tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant is critical (typically 9:1).
-
Centrifuge the sample to obtain platelet-poor plasma.
2. Prothrombin Time (PT) Measurement:
-
Pre-warm the plasma sample to 37°C.
-
Add a pre-warmed thromboplastin reagent (containing tissue factor and calcium) to the plasma sample.
-
Simultaneously start a timer and measure the time until a fibrin clot is formed. This is the prothrombin time (PT) in seconds.
3. International Normalized Ratio (INR) Calculation:
-
The INR is calculated to standardize the PT results across different laboratories and reagents.
-
The formula for INR is: INR = (Patient PT / Mean Normal PT) ^ ISI
-
Patient PT: The prothrombin time measured for the patient sample.
-
Mean Normal PT: The geometric mean prothrombin time of a healthy population.
-
ISI (International Sensitivity Index): A value that indicates the sensitivity of the thromboplastin reagent compared to an international reference standard.
-
Mandatory Visualizations
Caption: Experimental workflows for HPLC and coagulation-based assays.
Caption: Mechanism of action of Tecarfarin in the coagulation cascade.
Discussion and Comparison
Direct vs. Indirect Measurement: The most significant difference between the two assays is what they measure. The HPLC-MS/MS method provides a direct quantification of the Tecarfarin concentration in the plasma.[3] In contrast, the coagulation-based assay (PT/INR) is an indirect, functional measure of the drug's effect on the coagulation cascade.
Correlation between Plasma Concentration and Anticoagulant Effect: Interestingly, for Tecarfarin, there appears to be no direct relationship between its plasma concentration and the resulting INR.[1] This suggests that measuring the plasma concentration of Tecarfarin alone may not be a reliable indicator of its anticoagulant effect in a patient. This lack of correlation is also sometimes observed with warfarin. This highlights the importance of functional assays like the INR for clinical monitoring of Vitamin K antagonists.
Applications:
-
HPLC-MS/MS: This method is invaluable for pharmacokinetic and pharmacodynamic studies, bioequivalence studies, and in research settings where precise quantification of the drug is required.[3][6] It can also be used to study drug metabolism and potential drug-drug interactions.
-
Coagulation-Based Assays (INR): The INR is the gold standard for routine clinical monitoring of patients on Tecarfarin to ensure they are within the desired therapeutic range for anticoagulation, minimizing the risk of both thrombosis and bleeding.[1][4][5]
Advantages and Disadvantages:
HPLC-MS/MS:
-
Advantages: High specificity, sensitivity, and accuracy for direct drug quantification.[3]
-
Disadvantages: Requires specialized and expensive equipment, more complex sample preparation, and longer turnaround times compared to coagulation assays. Not practical for routine point-of-care testing.
Coagulation-Based Assays (INR):
-
Advantages: Widely available in clinical laboratories, relatively inexpensive, and provides a direct measure of the anticoagulant effect. Point-of-care devices are also available for patient self-testing.
-
Disadvantages: Can be affected by variables such as the specific reagents and instruments used, leading to inter-laboratory variability.[7] It is an indirect measure of the drug's presence.
Conclusion
Both HPLC and coagulation-based assays play crucial, yet distinct, roles in the study and clinical management of Tecarfarin. While HPLC-MS/MS provides a precise measure of the drug's concentration, essential for research and development, the coagulation-based INR remains the cornerstone for monitoring the therapeutic effect of Tecarfarin in patients. The lack of a direct correlation between Tecarfarin plasma levels and INR underscores the importance of using a functional assay for clinical decision-making to ensure patient safety and therapeutic efficacy. Researchers and clinicians should select the appropriate assay based on the specific question being addressed, whether it is quantifying the drug itself or its biological effect.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The first evaluation of a novel vitamin K antagonist, tecarfarin (ATI-5923), in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Tolerability of Tecarfarin (ATI-5923) in Healthy Chinese Volunteers: Multiple Oral Dose-Escalation Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of tecarfarin, a novel vitamin K antagonist oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
... comparative study on the effect of Tecarfarin and warfarin on bone metabolism proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the established effects of warfarin and the potential effects of Tecarfarin on key bone metabolism proteins. This analysis is based on available scientific literature and is intended to inform research and drug development in the field of anticoagulation and bone health.
Executive Summary
Warfarin, a long-standing oral anticoagulant, is a vitamin K antagonist that has been shown to interfere with bone metabolism by inhibiting the γ-carboxylation of several bone proteins, most notably osteocalcin. This interference leads to an increase in the circulation of undercarboxylated osteocalcin (ucOC), a biomarker associated with an increased risk of fractures. Tecarfarin is a novel vitamin K antagonist engineered for a more stable and predictable anticoagulant effect due to its metabolism via carboxylesterase, thereby avoiding the cytochrome P450 (CYP450) pathway that contributes to warfarin's variability.
Crucially, to date, there is a lack of published preclinical or clinical studies directly investigating the effects of Tecarfarin on bone metabolism proteins. Therefore, a direct comparative analysis based on experimental data is not possible. The potential effects of Tecarfarin on bone metabolism are inferred from its mechanism of action as a vitamin K antagonist, which is similar to that of warfarin.
Comparative Data on Bone Metabolism Proteins
The following table summarizes the known quantitative effects of warfarin on key bone metabolism proteins. Data for Tecarfarin is currently unavailable in published literature.
| Bone Metabolism Protein | Effect of Warfarin | Quantitative Data (Warfarin) | Effect of Tecarfarin | Quantitative Data (Tecarfarin) |
| Osteocalcin (Total) | Slight increase or no significant change.[1] | - Slightly increased compared to control in rats.[1] | Theoretically similar to warfarin, but not studied. | Not Available |
| Undercarboxylated Osteocalcin (ucOC) | Markedly increased.[1] | - Markedly increased in rats treated with 1mg/kg warfarin.[1] | Theoretically would increase due to vitamin K antagonism, but not studied. | Not Available |
| γ-carboxylated Osteocalcin (Gla-OC) | Significantly decreased.[1] | - Significantly decreased in rats treated with warfarin.[1] | Theoretically would decrease due to vitamin K antagonism, but not studied. | Not Available |
| Procollagen Type 1 N-terminal Propeptide (P1NP) | Generally, no significant change or minor effects reported. | - Studies have shown that P1NP levels are generally not significantly affected by warfarin treatment. | Theoretically similar to warfarin, but not studied. | Not Available |
| C-terminal Telopeptide of Type I Collagen (CTX-I) | Generally, no significant change or minor effects reported. | - Studies have shown that CTX-I levels are generally not significantly affected by warfarin treatment. | Theoretically similar to warfarin, but not studied. | Not Available |
Experimental Protocols
Detailed methodologies are crucial for the accurate measurement of bone metabolism proteins. Below are generalized protocols for the key assays mentioned.
Measurement of Undercarboxylated Osteocalcin (ucOC)
Principle: A common method involves a two-step process. First, hydroxyapatite is used to bind and precipitate the carboxylated form of osteocalcin from the serum sample. The supernatant, containing the undercarboxylated form, is then used in a specific enzyme-linked immunosorbent assay (ELISA) to quantify the ucOC levels.[1] Alternatively, direct sandwich-ELISA kits are available that utilize antibodies specific to the undercarboxylated form of osteocalcin.[2][3][4]
Generalized ELISA Protocol:
-
Sample Preparation: Serum or plasma is collected from subjects. For hydroxyapatite precipitation, serum is incubated with a hydroxyapatite slurry, followed by centrifugation to separate the supernatant containing ucOC.
-
Coating: A microplate is pre-coated with a capture antibody specific for osteocalcin.
-
Incubation: The prepared sample (supernatant) or standards are added to the wells and incubated to allow the ucOC to bind to the capture antibody.
-
Detection: A biotinylated detection antibody specific for osteocalcin is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound ucOC.
-
Measurement: The reaction is stopped, and the optical density is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of ucOC is then determined by comparison to a standard curve.[2][4]
Measurement of Serum P1NP and CTX-I
Principle: Both P1NP (a marker of bone formation) and CTX-I (a marker of bone resorption) are typically measured using automated electrochemiluminescence immunoassays or ELISA.[5]
Generalized Immunoassay Protocol:
-
Sample Collection: Blood samples should be collected under standardized conditions. For CTX-I, it is recommended to collect samples in the morning from a fasting patient to minimize circadian and dietary variations.[6] P1NP is less affected by these factors.[6][7] EDTA plasma is often preferred for CTX-I due to greater sample stability.[6]
-
Assay Performance: The serum or plasma sample is incubated in a reaction vessel with specific antibodies labeled with a detectable marker (e.g., a chemiluminescent or enzyme label).
-
Detection: The amount of bound marker is quantified, which is directly proportional to the concentration of P1NP or CTX-I in the sample.
-
Data Analysis: The results are calculated against a calibration curve generated from standards of known concentrations.
Visualizations
Signaling Pathway of Vitamin K Antagonists on Osteocalcin Carboxylation
Caption: Mechanism of Vitamin K antagonist inhibition of osteocalcin carboxylation.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for a comparative study on anticoagulant effects.
Conclusion and Future Directions
The existing literature robustly demonstrates that warfarin alters bone metabolism by inhibiting the vitamin K-dependent carboxylation of osteocalcin. This leads to elevated levels of ucOC, a potential risk factor for reduced bone mineral density and increased fracture risk.
While Tecarfarin is also a vitamin K antagonist, its specific impact on bone metabolism proteins remains uninvestigated. Theoretically, it would exert a similar inhibitory effect on osteocalcin carboxylation. However, its different metabolic pathway and potentially more stable anticoagulant effect could translate to a different quantitative impact on bone health.
Future research is critically needed to:
-
Conduct preclinical and clinical studies to directly measure the effects of Tecarfarin on osteocalcin (total, ucOC, and Gla-OC), P1NP, and CTX-I.
-
Perform head-to-head comparative studies between Tecarfarin and warfarin to elucidate any differential effects on bone metabolism.
-
Investigate the long-term skeletal effects of Tecarfarin use, including changes in bone mineral density and fracture incidence.
Such studies are imperative to fully understand the safety profile of Tecarfarin with respect to bone health and to provide essential information for clinicians and drug development professionals.
References
- 1. The effects of warfarin and edoxaban, an oral direct factor Xa inhibitor, on gammacarboxylated (Gla-osteocalcin) and undercarboxylated osteocalcin (uc-osteocalcin) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.elabscience.com [file.elabscience.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Human ucOC(Undercarboxylated Osteocalcin) ELISA Kit [elkbiotech.com]
- 5. Establishing Reference Intervals for Bone Turnover Markers in the Healthy Shanghai Population and the Relationship with Bone Mineral Density in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of CTX-I and PINP as bone turnover markers: National Bone Health Alliance recommendations to standardize sample handling and patient preparation to reduce pre-analytical variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news.mayocliniclabs.com [news.mayocliniclabs.com]
Tecarfarin: A Comparative Analysis of its Long-Term Safety Profile in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the long-term safety profile of Tecarfarin, a novel anticoagulant, based on available preclinical animal studies. It is intended to offer an objective comparison with the established anticoagulant, warfarin, supported by experimental data.
Executive Summary
Tecarfarin, like warfarin, is a vitamin K antagonist that demonstrates effective anticoagulation by inhibiting the vitamin K epoxide reductase (VKOR) enzyme.[1][2][3] However, a key differentiator with significant implications for its long-term safety profile is its metabolic pathway. Unlike warfarin, which is metabolized by the highly variable cytochrome P450 (CYP450) enzyme system, Tecarfarin is primarily metabolized by esterases.[1][2][4] This fundamental difference suggests a lower potential for drug-drug interactions, a common challenge in long-term warfarin therapy. While comprehensive long-term toxicology data for Tecarfarin is not extensively published, shorter-term animal studies provide valuable insights into its safety and efficacy compared to warfarin.
Comparative Pharmacology and Metabolism
A major aspect of the long-term safety of any therapeutic agent is its metabolic profile and potential for interaction with other drugs. In this regard, Tecarfarin presents a potentially safer alternative to warfarin.
| Feature | Tecarfarin | Warfarin | Significance for Long-Term Safety |
| Primary Metabolism | Hydrolysis by carboxylesterases[1][2] | Cytochrome P450 (CYP2C9, 1A2, 3A4) enzymes[1] | Tecarfarin's metabolism avoids the CYP450 pathway, which is a source of significant variability in drug response and numerous drug-drug interactions for warfarin. This suggests a more predictable and stable anticoagulant effect with Tecarfarin over the long term. |
| Key Metabolite | ATI-5900 (inactive)[1][2] | Various hydroxylated metabolites (activity varies) | The presence of a single, inactive metabolite for Tecarfarin simplifies its pharmacokinetic profile and reduces the risk of active metabolites contributing to off-target effects or toxicity. |
| Potential for Drug-Drug Interactions | Low. Studies in beagle dogs showed that co-administration with amiodarone (a CYP2C9 inhibitor) did not affect Tecarfarin's anticoagulant effect or plasma concentrations.[1][4] | High. Co-administration with amiodarone significantly increased warfarin's anticoagulant effect and plasma concentrations in beagle dogs.[1] | The lower potential for drug-drug interactions with Tecarfarin is a significant advantage for patients on multiple medications, reducing the risk of adverse events and the need for frequent dose adjustments during long-term therapy. |
| Effect of Renal Impairment | Pharmacokinetics not significantly affected by severe renal impairment in a Phase 1 human study.[5] | Clearance is substantially reduced with a significant increase in half-life in the presence of severe renal impairment in a Phase 1 human study.[5] | For patients with chronic kidney disease, Tecarfarin may offer a more predictable and safer anticoagulation option compared to warfarin.[6] |
Preclinical Safety and Efficacy Data from Animal Studies
While long-duration toxicology studies are not publicly available in detail, shorter-term comparative studies in animal models provide evidence of Tecarfarin's safety and efficacy.
Anticoagulant Efficacy
Studies in dogs and rabbits have demonstrated that Tecarfarin effectively prolongs prothrombin time (PT) and reduces the levels of vitamin K-dependent coagulation factors (II, VII, IX, and X), comparable to warfarin.[7]
-
In dogs, once-daily oral doses of 0.5 mg/kg of Tecarfarin selectively reduced vitamin K-dependent coagulation factors and prolonged PT.[7]
-
A 4 to 7-day course of oral Tecarfarin (0.05 - 0.5 mg/kg) in dogs resulted in a 3 to 5-fold prolongation of PT.[7]
Hemorrhagic Potential
A key safety concern with any anticoagulant is the risk of bleeding. Comparative studies have assessed the hemorrhagic potential of Tecarfarin versus warfarin.
In a study with rabbits, once-daily oral doses of 1 mg/kg of Tecarfarin and 1.5 mg/kg of warfarin were administered for two days. Both drugs prolonged PT and increased blood loss from standardized ear incisions compared to a saline control, indicating a similar hemorrhagic potential at the doses tested.[7]
Note on Long-Term Toxicology Studies:
Comprehensive long-term, repeated-dose toxicology studies in animals are a standard component of drug development. These studies typically evaluate a range of parameters over several months, including:
-
Mortality and Clinical Observations: Daily monitoring for any signs of toxicity.
-
Body Weight and Food Consumption: To assess general health and identify any failure to thrive.
-
Hematology and Clinical Chemistry: To monitor for effects on blood cells and organ function.
-
Organ Weights: To identify any drug-related changes in organ size.
-
Histopathology: Microscopic examination of tissues to detect any cellular damage or pathological changes.
The lack of publicly available detailed reports from such studies for Tecarfarin limits a direct, data-driven comparison of its long-term organ-specific toxicity with that of warfarin.
Experimental Protocols
Measurement of Prothrombin Time (PT) in Dogs
The one-stage prothrombin time (PT) assay is a standard method to assess the extrinsic and common pathways of coagulation.
-
Blood Collection: Whole blood is collected from the jugular vein into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[8]
-
Plasma Preparation: The blood is centrifuged at a specified speed (e.g., 2000g for 15 minutes) to separate the plasma.[8]
-
Assay Procedure:
General Protocol for Histopathological Examination in Long-Term Toxicity Studies
Histopathology is a critical component of toxicology studies to identify microscopic changes in tissues.
-
Tissue Collection and Fixation: At the end of the study, animals are euthanized, and a comprehensive set of tissues and organs are collected. Tissues are preserved in a fixative solution, most commonly 10% neutral buffered formalin.
-
Tissue Processing and Embedding: Fixed tissues are dehydrated, cleared, and infiltrated with paraffin wax to create tissue blocks.
-
Sectioning and Staining: Thin sections (typically 4-5 micrometers) are cut from the paraffin blocks and mounted on microscope slides. The sections are then stained, most commonly with Hematoxylin and Eosin (H&E), to visualize cellular structures.
-
Microscopic Examination: A board-certified veterinary pathologist examines the stained tissue sections under a microscope to identify any pathological changes, such as inflammation, necrosis, degeneration, or neoplasia.
Visualizations
Caption: Mechanism of action of Tecarfarin and Warfarin on the coagulation cascade.
Caption: General experimental workflow for preclinical safety assessment.
References
- 1. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. What are VKOR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Effect of tecarfarin, a novel vitamin K epoxide reductase inhibitor, on coagulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Armetheon Announces Positive Results of Pharmacokinetics Study of Tecarfarin versus Warfarin | tctmd.com [tctmd.com]
- 6. Pharmacokinetics of Tecarfarin and Warfarin in Patients with Severe Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antithrombotic activity of the novel oral anticoagulant, Tecarfarin [Sodium 3-[4-((1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yloxy) carbonyl) benzyl]-2-oxo-2H-chromen-4-olate] in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. vetlexicon.com [vetlexicon.com]
Validating the Therapeutic Window of Tecarfarin: A Comparative Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of Tecarfarin, a novel vitamin K antagonist, against the current standard of care, warfarin. While direct experimental data validating the therapeutic window of Tecarfarin in a porcine model is not currently available in the public domain, this document synthesizes existing preclinical and clinical data to offer a comprehensive overview. Furthermore, a detailed, hypothetical experimental protocol for such a validation study in a porcine model is presented to guide future research.
Tecarfarin vs. Warfarin: A Comparative Overview
Tecarfarin (ATI-5923) is a next-generation oral anticoagulant that, like warfarin, inhibits the Vitamin K Epoxide Reductase (VKOR) enzyme. However, it is engineered to have a different metabolic pathway, potentially offering a more predictable anticoagulant response and a wider therapeutic window.
Key Differentiators
| Feature | Tecarfarin | Warfarin |
| Metabolism | Primarily metabolized by carboxyl esterases, independent of the CYP450 system. | Primarily metabolized by the cytochrome P450 (CYP) system, mainly CYP2C9. |
| Genetic Influence | Less susceptible to genetic variations in CYP2C9 that affect warfarin dosing. | Dose requirements are significantly influenced by genetic polymorphisms in CYP2C9 and VKORC1. |
| Drug Interactions | Lower potential for drug-drug interactions with medications that inhibit or induce CYP2C9. | Numerous drug-drug interactions, requiring frequent monitoring and dose adjustments. |
| Dosing | Potentially more stable and predictable dosing. | Dosing can be highly variable and requires frequent INR monitoring to maintain therapeutic range. |
Quantitative Data Comparison (Human Studies)
The following tables summarize data from human clinical trials comparing Tecarfarin and Warfarin. It is important to note that this data is not from porcine models, but it provides valuable insights into the relative performance of the two drugs.
Table 1: Pharmacokinetic Parameters in Humans
| Parameter | Tecarfarin | Warfarin |
| Time to Peak Concentration (Tmax) | ~4 hours | ~4 hours |
| Elimination Half-life | ~130-160 hours | S-warfarin: ~29 hoursR-warfarin: ~45 hours |
| Bioavailability | High | High |
| Protein Binding | >99% | ~99% |
Source: Data compiled from publicly available human pharmacokinetic studies.
Table 2: Efficacy and Safety in a Phase II/III Human Trial (EMBRACE-AC)
| Parameter | Tecarfarin (n=303) | Warfarin (n=304) | p-value |
| Time in Therapeutic Range (TTR) | 72.3% | 71.5% | 0.51 |
| Major Bleeding Events | 2.0% | 2.6% | NS |
| Thromboembolic Events | 0.7% | 1.0% | NS |
Source: Whitlock RP, et al. Thromb Haemost. 2016.
Signaling Pathway and Mechanism of Action
Tecarfarin, as a vitamin K antagonist, targets the Vitamin K cycle, which is crucial for the synthesis of active coagulation factors II, VII, IX, and X.
Caption: Vitamin K cycle and the inhibitory action of Tecarfarin and Warfarin on VKORC1.
Proposed Experimental Protocol for Porcine Model Validation
This protocol outlines a hypothetical study to validate the therapeutic window of Tecarfarin in a porcine model.
Animal Model
-
Species: Domestic swine (e.g., Yorkshire or Landrace), 30-40 kg.
-
Justification: The porcine cardiovascular and hemostatic systems are physiologically similar to humans, making them a suitable model for coagulation studies.
-
Acclimation: Animals should be acclimated for at least 7 days before the study.
Experimental Design
-
Groups:
-
Group 1: Control (vehicle administration).
-
Group 2: Warfarin (dose-ranging to establish therapeutic INR of 2.0-3.0).
-
Group 3: Tecarfarin (dose-ranging to establish therapeutic INR of 2.0-3.0).
-
-
Sample Size: A minimum of 6 animals per group is recommended to ensure statistical power.
Experimental Workflow
Caption: Proposed experimental workflow for evaluating Tecarfarin in a porcine model.
Procedures
-
Anesthesia: Anesthesia will be induced and maintained for all blood sampling procedures to minimize stress.
-
Catheterization: A central venous catheter will be placed for blood collection.
-
Drug Administration: Tecarfarin, warfarin, or vehicle will be administered orally once daily for 14 days.
-
Blood Sampling: Blood samples will be collected at baseline and at regular intervals (e.g., 0, 2, 4, 8, 24 hours) post-dosing on specified days to determine pharmacokinetic and pharmacodynamic profiles.
Coagulation Assays
-
Prothrombin Time (PT) and International Normalized Ratio (INR): To assess the extrinsic coagulation pathway and the effect of vitamin K antagonists.
-
Activated Partial Thromboplastin Time (aPTT): To assess the intrinsic coagulation pathway.
-
Thromboelastography (TEG) or Rotational Thromboelastometry (ROTEM): To provide a global assessment of hemostasis, including clot formation, strength, and lysis.
Pharmacokinetic Analysis
-
Plasma concentrations of Tecarfarin and its metabolites (and warfarin) will be measured using a validated LC-MS/MS method.
Endpoints
-
Primary Endpoint: Percentage of time spent within the therapeutic INR range (TTR) of 2.0-3.0.
-
Secondary Endpoints:
-
Dose of Tecarfarin required to maintain therapeutic INR.
-
Incidence of bleeding events (minor and major).
-
Correlation between drug concentration and anticoagulant effect.
-
Conclusion
While direct porcine data for Tecarfarin is lacking, the available human clinical data suggests that it may offer a more predictable and stable anticoagulant effect compared to warfarin, primarily due to its distinct metabolic pathway. The proposed experimental protocol provides a robust framework for validating the therapeutic window of Tecarfarin in a porcine model. Such a study would be invaluable for preclinical assessment and would provide crucial data to support its further development for clinical use in patient populations where stable anticoagulation is challenging to achieve.
Safety Operating Guide
Proper Disposal of Tecarfarin Sodium: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for Tecarfarin Sodium, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on available safety data and general best practices for pharmaceutical waste management in a research setting.
Hazard Classification and Safety Overview
This compound is a coumarin derivative and a vitamin K antagonist. While one available Safety Data Sheet (SDS) classifies Tecarfarin as "not a hazardous substance or mixture," it is crucial to handle all chemical compounds with care.[1] The SDS also recommends preventing the substance from entering drains, water courses, or the soil, indicating a need for responsible disposal.[1] For context, other similar coumarin-based anticoagulants, such as warfarin, are classified as hazardous waste (P-listed) under the Resource Conservation and Recovery Act (RCRA) when discarded. Given the lack of a specific RCRA classification for this compound, a cautious approach is warranted.
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.
-
Avoid generating dust or aerosols.
-
Handle the substance in a well-ventilated area.
Disposal Procedures
The recommended disposal route for this compound depends on its form (pure substance, contaminated materials, or in solution) and the applicable local, state, and federal regulations.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. Do not mix with other waste types unless instructed by your institution's Environmental Health and Safety (EHS) office.
Step 2: Disposal of Unused or Expired this compound (Pure Substance)
For pure, unused, or expired this compound, the primary recommendation is to dispose of it as non-hazardous chemical waste.
-
Containerization: Place the solid this compound in a clearly labeled, sealed, and compatible waste container. The original container is often suitable.
-
Labeling: Label the container as "Non-Hazardous Chemical Waste" and clearly identify the contents as "this compound."
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, pending collection by your institution's EHS-approved waste vendor.
Step 3: Disposal of Contaminated Materials
Items such as gloves, bench paper, and empty vials that are contaminated with this compound should also be disposed of as non-hazardous solid waste.
-
Collection: Place all contaminated solid waste into a designated, labeled waste bag or container.
-
Disposal: This waste should be collected and disposed of through your institution's chemical waste program.
Step 4: Disposal of Aqueous Solutions
Disposal of aqueous solutions containing this compound requires careful consideration to prevent environmental release.
-
Do NOT Pour Down the Drain: The SDS for Tecarfarin explicitly advises against allowing the product to enter drains or water courses.[1]
-
Collection: Collect all aqueous waste containing this compound in a sealed, properly labeled container.
-
Treatment and Disposal: The collected aqueous waste should be managed through your institution's chemical waste program. Treatment will likely involve incineration or other methods appropriate for non-hazardous pharmaceutical waste.
Data Summary
| Parameter | Data | Source |
| Chemical Name | This compound | Biosynth[2] |
| CAS Number | 1004551-83-0 | Biosynth[2] |
| Molecular Formula | C21H13F6NaO5 | Biosynth[2] |
| Molecular Weight | 482.3 g/mol | Biosynth[2] |
| Hazard Classification | Not a hazardous substance or mixture | MedchemExpress SDS[1] |
| Primary Disposal Route | Non-hazardous chemical waste | General Guidance |
| Aquatic Toxicity | Data not available; avoid release to waterways | MedchemExpress SDS[1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the disposal of this compound.
This guidance is intended for research and development professionals. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety office for final instructions.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
